3X FLAG peptide TFA
Description
Structure
2D Structure
Properties
Molecular Formula |
C122H170F3N31O51S |
|---|---|
Molecular Weight |
2975.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C120H169N31O49S.C2HF3O2/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3;3-2(4,5)1(6)7/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200);(H,6,7)/t56-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,98-;/m0./s1 |
InChI Key |
GTFCLKXQJOUAAB-XMLADREXSA-N |
sequence |
One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3X FLAG Peptide TFA Salt for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3X FLAG peptide system is a cornerstone technology in protein biochemistry, enabling the highly specific and efficient capture, purification, and detection of recombinant proteins. This guide provides a comprehensive overview of the 3X FLAG peptide trifluoroacetate (B77799) (TFA) salt, its biochemical properties, and its application in advanced research, particularly in the elucidation of protein-protein interactions within critical signaling pathways. The 3X FLAG tag, a synthetic epitope composed of three tandem repeats of the FLAG sequence (DYKDDDDK), offers enhanced binding affinity to anti-FLAG antibodies, making it an invaluable tool for immunoprecipitation and subsequent analysis of protein complexes. The TFA salt is a common counter-ion resulting from the peptide synthesis and purification process.
Core Concepts and Chemical Properties
The 3X FLAG peptide is a synthetic 23-amino acid polypeptide. The TFA salt form arises from the use of trifluoroacetic acid during the solid-phase synthesis and subsequent purification by high-performance liquid chromatography (HPLC) of the peptide.
Quantitative Data Summary
The following tables summarize the key quantitative data for the 3X FLAG peptide TFA salt, providing researchers with essential information for experimental design and execution.
| Property | Value | Source(s) |
| Amino Acid Sequence | MDYKDHDGDYKDHDIDYKDDDDK | [1] |
| Molecular Weight | ~2861.87 - 2975.84 g/mol | [1][2] |
| Purity (by HPLC) | ≥95% to >99% | [1] |
| Dissociation Constant (Kd) of FLAG tag to Anti-FLAG Antibody | 100 nM | [3] |
| Typical Protein Yield per mL of Anti-FLAG Affinity Resin | 0.6 - 1 mg/mL |
Note: The exact molecular weight can vary slightly between suppliers due to different salt forms and modifications.
Experimental Protocols
Detailed methodologies for the effective use of this compound salt in immunoprecipitation and competitive elution are provided below. These protocols are synthesized from multiple sources to ensure robustness and reproducibility.
Immunoprecipitation of 3X FLAG-Tagged Proteins
This protocol outlines the steps for capturing a 3X FLAG-tagged protein of interest from a cell lysate.
Materials:
-
Cells expressing the 3X FLAG-tagged protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-FLAG M2 Affinity Gel (e.g., agarose (B213101) beads)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
-
Binding to Anti-FLAG Affinity Gel:
-
Equilibrate the required volume of Anti-FLAG M2 Affinity Gel by washing it three times with ice-cold Lysis Buffer.
-
Add the clarified cell lysate to the equilibrated affinity gel.
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C to allow for efficient binding of the 3X FLAG-tagged protein.
-
-
Washing:
-
Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant (flow-through).
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, gently resuspend the beads and then pellet them by centrifugation.
-
Competitive Elution with this compound Salt
This protocol describes the gentle elution of the captured 3X FLAG-tagged protein using the 3X FLAG peptide.
Materials:
-
Immunoprecipitated 3X FLAG-tagged protein bound to Anti-FLAG Affinity Gel (from the previous protocol)
-
This compound Salt
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Microcentrifuge tubes
Procedure:
-
Preparation of 3X FLAG Peptide Solution:
-
Prepare a stock solution of this compound salt at 5 mg/mL in Elution Buffer.
-
Prepare a working solution by diluting the stock solution to a final concentration of 100-200 µg/mL in Elution Buffer.
-
-
Elution:
-
After the final wash of the immunoprecipitation, remove all supernatant.
-
Add 1-2 bead volumes of the 3X FLAG peptide working solution to the affinity gel.
-
Incubate for 30-60 minutes at 4°C with gentle agitation.
-
Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant containing the eluted protein.
-
For increased yield, a second elution can be performed by adding another volume of the 3X FLAG peptide working solution and repeating the incubation and collection steps.
-
Application in Signaling Pathway Analysis
The 3X FLAG system is instrumental in dissecting complex signaling networks by enabling the isolation of specific protein complexes for subsequent analysis by mass spectrometry or Western blotting. Below are examples of its application in key signaling pathways, accompanied by illustrative diagrams.
Experimental Workflow for Protein-Protein Interaction Studies
The following diagram illustrates a typical workflow for identifying protein-protein interactions using 3X FLAG immunoprecipitation.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for regulating cell growth, differentiation, and apoptosis. The 3X FLAG system has been employed to study the interactions of key mediators in this pathway, such as the TGF-β-activated kinase 1 (TAK1). For instance, immunoprecipitation of 3X FLAG-tagged TAK1 can be used to identify its interacting partners, providing insights into the downstream signaling events.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses. The E3 ubiquitin ligase TRAF6 is a key component of this pathway. By using a 3X FLAG-tagged TRAF6, researchers can isolate TRAF6-containing protein complexes to identify novel regulators and substrates.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines. MKK3 and MKK6 are upstream kinases that phosphorylate and activate p38 MAPK. Using 3X FLAG-tagged MKK3, for example, allows for the identification of its specific substrates and regulatory proteins, further clarifying the intricate regulation of the stress response.
Conclusion
The this compound salt is a powerful and versatile reagent for the affinity purification and analysis of recombinant proteins. Its high purity, well-defined chemical properties, and the enhanced binding affinity of the 3X FLAG tag make it an optimal choice for demanding applications such as the study of protein-protein interactions in complex biological systems. The detailed protocols and illustrative examples provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate this technology into their workflows, ultimately accelerating discoveries in cellular biology and therapeutic development.
References
- 1. 3X FLAG Peptide for Elution [engibody.com]
- 2. researchgate.net [researchgate.net]
- 3. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
The 3X FLAG Peptide: A Comprehensive Technical Guide for Researchers
The 3X FLAG tag is a powerful and widely utilized tool in molecular biology, enabling the detection, purification, and characterization of recombinant proteins. This synthetic epitope tag, composed of three tandem repeats of the FLAG peptide, offers enhanced sensitivity and versatility in a variety of applications. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed understanding of the 3X FLAG peptide's sequence, structure, and its practical application in common laboratory techniques.
Core Properties of the 3X FLAG Peptide
The 3X FLAG peptide is a short, hydrophilic amino acid sequence that is genetically fused to a protein of interest. Its small size and hydrophilic nature minimize the potential for interference with the native structure and function of the fusion protein.[1][2]
Amino Acid Sequence and Structure
The most commonly cited amino acid sequence for the 3X FLAG peptide is a 22 or 23-residue peptide.[2][3][4] While minor variations exist between suppliers, a representative sequence is:
N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C [4]
This sequence consists of three tandem repeats of the core FLAG epitope (DYKDDDDK), with linkers between them.[3][5] The C-terminal end of the tag contains the recognition site for enterokinase, allowing for the enzymatic removal of the tag if required.[1][2]
Physicochemical Properties
The key physicochemical properties of the 3X FLAG peptide are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source |
| Amino Acid Residues | 22 or 23 | [2][3][4] |
| Molecular Weight | ~2.9 kDa (e.g., 2861.87 Da) | [6][7] |
| Isoelectric Point (pI) | Highly acidic (calculated) | |
| Nature | Hydrophilic | [1][2][3] |
| Enterokinase Cleavage Site | Asp-Asp-Asp-Asp-Lys | [1][2] |
Experimental Applications and Protocols
The 3X FLAG tag is a versatile tool for a range of applications, primarily centered around the specific recognition by anti-FLAG antibodies. This enables highly selective capture and detection of the tagged protein from complex biological mixtures.
Affinity Purification of 3X FLAG-Tagged Proteins
Affinity purification is a primary application of the 3X FLAG system, allowing for the isolation of highly pure protein from cell lysates or other biological samples. The general workflow involves the binding of the 3X FLAG-tagged protein to an anti-FLAG antibody immobilized on a solid support (e.g., agarose (B213101) or magnetic beads), followed by washing and elution.
Experimental Workflow for Affinity Purification
Caption: General workflow for the affinity purification of a 3X FLAG-tagged protein.
Detailed Protocol for Affinity Purification:
This protocol provides a general guideline for the affinity purification of a 3X FLAG-tagged protein using anti-FLAG M2 affinity gel. Optimization may be required for specific proteins and expression systems.
Materials:
-
Cell lysate containing the 3X FLAG-tagged protein
-
ANTI-FLAG® M2 Affinity Gel
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Wash Buffer: TBS
-
Elution Buffer:
Procedure:
-
Preparation of Affinity Gel: Gently resuspend the anti-FLAG M2 affinity gel. Transfer the required amount of slurry to a column or microcentrifuge tube. Equilibrate the resin by washing with 3-5 column volumes of TBS.
-
Binding: Load the clarified cell lysate onto the equilibrated affinity gel. Incubate for 1-4 hours at 4°C with gentle agitation to allow for binding of the 3X FLAG-tagged protein.
-
Washing: Wash the resin extensively with 10-20 column volumes of TBS to remove unbound proteins.
-
Elution:
-
Peptide Elution: Add 1-5 column volumes of the 3X FLAG peptide elution buffer to the resin. Incubate for 30 minutes at 4°C with gentle shaking.[3] Collect the eluate. Repeat for a total of 2-3 elutions. This method is considered the most efficient for eluting under native conditions.[3]
-
Acidic Elution: Add 1-5 column volumes of the acidic elution buffer. Collect the eluate immediately and neutralize with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0). This method is fast but may denature the protein.[3]
-
Quantitative Data on Elution:
| Elution Method | Concentration | Incubation Time | Temperature | Notes |
| 3X FLAG Peptide | 100-150 µg/mL | 30 min | 4°C | Most efficient native elution.[3] |
| 0.1 M Glycine-HCl | pH 3.5 | Immediate | Room Temp | Fast, but denaturing.[3] |
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)
Immunoprecipitation is used to isolate a specific protein from a complex mixture, while co-immunoprecipitation is a powerful technique to identify protein-protein interactions. The 3X FLAG tag allows for the efficient pull-down of the tagged protein and its binding partners.
Logical Relationship for Co-Immunoprecipitation
Caption: Logical flow of a Co-Immunoprecipitation experiment to identify protein interactions.
Detailed Protocol for Immunoprecipitation:
-
Cell Lysis: Lyse cells expressing the 3X FLAG-tagged protein in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the cell lysate with non-specific IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add anti-FLAG antibody or anti-FLAG affinity gel to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific proteins.
-
Elution:
-
For subsequent analysis by Western blotting, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.
-
For functional assays, elute the protein complex using the 3X FLAG peptide as described in the affinity purification protocol.
-
Western Blotting
Western blotting is a standard technique for detecting the presence and relative abundance of a specific protein. The 3X FLAG tag provides a highly specific epitope for detection with anti-FLAG antibodies, often resulting in cleaner blots with lower background compared to antibodies against native proteins. The 3xFLAG system can enhance detection sensitivity by up to 200 times compared to other systems.[2]
Detailed Protocol for Western Blotting:
-
SDS-PAGE: Separate proteins from cell lysates or purified fractions by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary anti-FLAG antibody (e.g., ANTI-FLAG® M2 monoclonal antibody) at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 5.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Summary and Conclusion
The 3X FLAG peptide is an invaluable tool for protein analysis, offering high sensitivity and specificity for a range of applications. Its well-defined sequence and physicochemical properties, combined with the availability of high-affinity monoclonal antibodies, make it a reliable choice for affinity purification, immunoprecipitation, and Western blotting. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize the 3X FLAG system in their experimental workflows. By understanding the core principles and methodologies, scientists can leverage the power of the 3X FLAG tag to advance their research in protein function, interaction, and regulation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 超高感度検出のための3xFLAG®システム発現ベクター [sigmaaldrich.com]
- 3. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
- 4. static.igem.org [static.igem.org]
- 5. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 6. yorku.ca [yorku.ca]
- 7. researchgate.net [researchgate.net]
- 8. research.fredhutch.org [research.fredhutch.org]
The Pivotal Role of Trifluoroacetic Acid in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetic acid (TFA), a powerful organic acid, is an indispensable reagent in solid-phase peptide synthesis (SPPS). Its primary functions are to cleave the newly synthesized peptide from the solid support resin and to remove acid-labile protecting groups from the amino acid side chains. This guide provides an in-depth technical overview of the critical functions of TFA in peptide synthesis, detailing its mechanisms of action, optimized protocols, and the crucial role of scavengers in ensuring high peptide purity and yield.
Core Functions of Trifluoroacetic Acid in Peptide Synthesis
TFA's utility in peptide synthesis stems from its strong acidity (pKa ≈ 0.23), high volatility, and miscibility with water and most organic solvents.[1] These properties make it highly effective for two main purposes:
-
Cleavage: TFA is used to break the bond linking the C-terminus of the completed peptide chain to the solid-phase resin.[2][3] This releases the peptide into solution. The specific linkage is designed to be stable throughout the synthesis cycles but labile to strong acid treatment at the final step.
-
Deprotection: During SPPS, the side chains of many amino acids are protected with acid-labile groups (e.g., Boc, tBu, Trt, Pbf) to prevent unwanted side reactions.[2][4] TFA efficiently removes these protecting groups, yielding the final, deprotected peptide.
The Cleavage and Deprotection Mechanism
The cleavage of the peptide from the resin and the removal of side-chain protecting groups are acid-catalyzed reactions. The strong acidity of TFA facilitates the protonation of the ester or amide linkage to the resin and the protecting groups, initiating their cleavage.
References
The Impact of Trifluoroacetic Acid on the Molecular Weight of 3X FLAG Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular weight of the 3X FLAG peptide when complexed with trifluoroacetic acid (TFA). TFA is a common ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification. Its presence can significantly impact the observed molecular weight of the peptide, a critical parameter in various research and drug development applications. This guide will detail the chemical interactions between the 3X FLAG peptide and TFA, provide precise molecular weight calculations, and outline experimental protocols for accurate mass determination.
Understanding the Interaction: 3X FLAG Peptide and TFA
The 3X FLAG peptide is a synthetic epitope tag with the amino acid sequence N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C[1]. During purification by RP-HPLC, TFA is often used in the mobile phase. As a strong acid, TFA protonates the basic residues within the peptide, including the N-terminal amine group and the side chains of lysine (B10760008) (Lys) and histidine (His) residues. The resulting positively charged peptide then forms an ionic association with the trifluoroacetate (B77799) anion (CF₃COO⁻).
The number of TFA molecules that associate with a single 3X FLAG peptide molecule is determined by the number of basic residues in its sequence. The 3X FLAG peptide contains:
-
Four Lysine (K) residues
-
Two Histidine (H) residues
-
One N-terminal Methionine (M), which has a free amino group.
Therefore, a single 3X FLAG peptide can associate with up to seven molecules of TFA.
Quantitative Data Summary
The following table summarizes the molecular weights of the 3X FLAG peptide, trifluoroacetic acid, the trifluoroacetate anion, and the calculated molecular weight of the 3X FLAG peptide-TFA salt.
| Component | Chemical Formula | Molecular Weight (Da) | Source(s) |
| 3X FLAG Peptide | C₁₂₀H₁₆₉N₃₁O₄₉S | 2861.87 | [2] |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | [3] |
| Trifluoroacetate Anion | C₂F₃O₂⁻ | 113.016 | [2] |
| 3X FLAG Peptide with 7 TFA molecules | C₁₂₀H₁₆₉N₃₁O₄₉S · 7(C₂HF₃O₂) | 3659.98 | Calculated |
Note: The calculated molecular weight of the 3X FLAG Peptide with 7 TFA molecules is determined by the formula: Molecular Weight of Peptide + (Number of Basic Residues × Molecular Weight of TFA).
Experimental Protocols
Accurate determination of the molecular weight of a peptide-TFA salt is crucial. Mass spectrometry is the primary analytical technique for this purpose. Below is a general protocol for sample preparation and analysis.
Protocol: Mass Spectrometry Analysis of 3X FLAG Peptide with TFA
1. Sample Preparation:
-
Dissolution: Dissolve the lyophilized 3X FLAG peptide (TFA salt) in a suitable solvent. A common solvent mixture is 50:50 (v/v) acetonitrile (B52724) (ACN) and deionized water with 0.1% formic acid. The addition of formic acid helps to improve ionization efficiency in the mass spectrometer.
-
Concentration: The typical sample concentration for direct infusion mass spectrometry is in the range of 1-10 pmol/µL.
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for peptides.
-
Mode: Operate the mass spectrometer in positive ion mode to detect the protonated peptide.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For the 3X FLAG peptide with multiple charges, this range could be, for example, m/z 500-2000.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺, etc.). Deconvolution software can be used to determine the neutral molecular weight of the peptide-TFA complex.
Note on TFA in Mass Spectrometry: While TFA is excellent for chromatography, it can cause ion suppression in ESI-MS[4]. If sensitivity is an issue, it is advisable to perform a buffer exchange to replace TFA with a more MS-friendly acid like formic acid prior to analysis. However, for the purpose of determining the molecular weight of the TFA salt, analysis should be performed on the sample as is.
Visualizations
Logical Relationship: 3X FLAG Peptide and TFA Salt Formation
The following diagram illustrates the ionic interaction between the basic residues of the 3X FLAG peptide and trifluoroacetate anions.
Experimental Workflow: Molecular Weight Determination
This diagram outlines the typical workflow for determining the molecular weight of the 3X FLAG peptide with associated TFA.
References
A Deep Dive into 3X FLAG Tag Protein Purification: Principles and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3X FLAG tag system is a cornerstone of protein biochemistry, offering a highly specific and efficient method for the purification, detection, and immunoprecipitation of recombinant proteins. This guide delves into the core principles of 3X FLAG tag protein purification, providing detailed experimental methodologies and quantitative data to empower researchers in their scientific endeavors.
The Core Principle: High-Affinity Interaction
The 3X FLAG purification system is predicated on the specific, high-affinity interaction between the 3X FLAG epitope tag and the anti-FLAG M2 monoclonal antibody.[1][2][3] This interaction is the foundation of the system's specificity, allowing for the isolation of a target protein from a complex mixture like a cell lysate with minimal non-specific binding.[2][4]
The 3X FLAG tag is a synthetic peptide consisting of 22-23 amino acids, comprising three tandem repeats of the FLAG epitope (DYKDDDDK), often with linker sequences in between (e.g., MDYKDHDGDYKDHDIDYKDDDDK). This triple-tag configuration significantly enhances the avidity of the interaction with the M2 antibody compared to a single FLAG tag, leading to more robust binding and allowing for more stringent washing conditions. This increased affinity is particularly advantageous for purifying low-abundance proteins.
The interaction between the 3X FLAG tag and the M2 antibody is a non-covalent, reversible binding event. The hydrophilic nature of the FLAG peptide ensures that it is typically exposed on the surface of the fusion protein, making it readily accessible for antibody binding. The binding is primarily driven by electrostatic interactions between the negatively charged aspartic acid residues of the FLAG tag and positively charged residues in the antibody's binding pocket, supplemented by hydrogen bonds and van der Waals forces involving the tyrosine and lysine (B10760008) residues.
The Purification Workflow: A Step-by-Step Approach
The purification process for a 3X FLAG-tagged protein generally follows a consistent workflow involving cell lysis, binding to an anti-FLAG M2 antibody-conjugated resin, washing to remove contaminants, and finally, eluting the purified protein.
Figure 1: General workflow for 3X FLAG tag protein purification.
Quantitative Data Summary
The efficiency of 3X FLAG tag purification can be influenced by various factors including the expression level of the target protein, the specific resin used, and the elution method. The following table summarizes key quantitative data gathered from various sources.
| Parameter | Value/Range | Source(s) | Notes |
| 3X FLAG Peptide Sequence | Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys | 23 amino acid residues. | |
| Molecular Weight of 3X FLAG Peptide | ~2.86 kDa | ||
| Binding Capacity of Anti-FLAG M2 Resin | ~0.6 mg of FLAG fusion protein per 1 mL of packed magnetic beads | Varies between resin types (agarose vs. magnetic beads) and manufacturers. | |
| 3X FLAG Peptide Elution Concentration (Working) | 100 - 200 µg/mL | Higher concentrations (up to 0.5 mg/mL) have also been reported. | |
| 3X FLAG Peptide Elution Incubation Time | 20 - 30 minutes | Can be extended (e.g., overnight) for difficult-to-elute proteins. | |
| 3X FLAG Peptide Elution Incubation Temperature | 4°C or Room Temperature | Lower temperatures are recommended for sensitive proteins. | |
| Alternative Elution: Glycine Buffer | 0.1 M Glycine-HCl, pH 3.0-3.5 | Requires immediate neutralization of the eluate to preserve protein activity. | |
| Detection Sensitivity Enhancement (3X FLAG vs. 1X FLAG) | Up to 200-fold |
Detailed Experimental Protocols
A. Affinity Chromatography of a 3X FLAG-Tagged Protein
This protocol outlines the purification of a 3X FLAG-tagged protein from a cell lysate using anti-FLAG M2 affinity gel.
1. Preparation of Cell Lysate: a. Harvest cells expressing the 3X FLAG-tagged protein and wash with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a suitable lysis buffer (e.g., TBS containing 1% Triton X-100 and protease inhibitors). The buffer should have a physiological ionic strength and neutral pH for optimal binding. c. Lyse the cells by sonication or other appropriate methods on ice. d. Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cellular debris.
2. Equilibration of the Anti-FLAG M2 Affinity Gel: a. Gently resuspend the anti-FLAG M2 affinity gel to create a uniform slurry. b. Transfer the desired amount of resin to a chromatography column. c. Wash the resin with 3-5 column volumes of Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
3. Binding of the 3X FLAG-Tagged Protein: a. Load the clarified cell lysate onto the equilibrated column. This can be done via gravity flow. b. For improved binding efficiency, the flow-through can be re-applied to the column multiple times. c. Incubate the lysate with the resin for 1.5 hours to overnight at 4°C on a rotator to facilitate binding.
4. Washing: a. Wash the column with 10-20 column volumes of TBS to remove non-specifically bound proteins.
5. Elution:
Method 1: Competitive Elution with 3X FLAG Peptide (Native Conditions) a. Prepare a working solution of 3X FLAG peptide at a concentration of 100-200 µg/mL in TBS. b. Apply 1-5 column volumes of the 3X FLAG peptide solution to the column. c. Incubate for 20-30 minutes at 4°C. d. Collect the eluate in fractions. e. Repeat the elution step for higher yield.
Figure 2: Competitive elution of a 3X FLAG-tagged protein.
Method 2: Acidic Elution a. Apply 0.1 M glycine-HCl, pH 3.0-3.5, to the column. b. Collect the eluate immediately into a tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0) to prevent protein denaturation.
6. Regeneration of the Column: a. To reuse the affinity gel, wash the column with several volumes of 0.1 M glycine-HCl, pH 3.5, followed by re-equilibration with TBS.
B. Immunoprecipitation (IP) of a 3X FLAG-Tagged Protein
This protocol is for the small-scale isolation of a 3X FLAG-tagged protein and its interacting partners.
1. Preparation of Cell Lysate: a. Follow the same procedure as for affinity chromatography (Section A, step 1).
2. Incubation with Anti-FLAG M2 Beads: a. Add a pre-determined amount of anti-FLAG M2 magnetic beads or agarose (B213101) slurry to the clarified lysate. b. Incubate the mixture for 2 hours to overnight at 4°C with gentle rotation.
3. Washing: a. Pellet the beads by centrifugation or using a magnetic stand. b. Aspirate the supernatant. c. Wash the beads 3-4 times with ice-cold wash buffer (e.g., TBS).
4. Elution: a. Resuspend the washed beads in an elution buffer. b. For native elution: Use 3X FLAG peptide solution (150-200 µg/mL) and incubate for 30 minutes at 4°C. c. For denaturing elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes. Note that this will co-elute antibody fragments and the beads cannot be reused.
Signaling Pathways and Applications
The 3X FLAG tag system is widely used in studying various cellular processes, including signal transduction pathways. For instance, a researcher might express a FLAG-tagged kinase to pull down its substrates and interacting partners, thereby elucidating its role in a specific signaling cascade.
Figure 3: Use of 3X FLAG tag in studying a signaling pathway.
Conclusion
The 3X FLAG tag protein purification system remains a powerful and versatile tool in the molecular biologist's arsenal. Its high specificity, efficiency, and the option for native elution make it suitable for a wide range of applications, from routine protein purification to the sensitive analysis of protein-protein interactions. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively leverage this technology to advance their scientific discoveries.
References
Understanding the Impact of TFA Counter-Ions on Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of trifluoroacetic acid (TFA) as a counter-ion in synthetic peptides. It provides a comprehensive overview of its origins, its effects on peptide chemistry and biological activity, and detailed methodologies for its removal and quantification. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions regarding the presence of TFA in their peptide samples.
The Origin of TFA Counter-Ions in Synthetic Peptides
Trifluoroacetic acid is a ubiquitous reagent in solid-phase peptide synthesis (SPPS) and subsequent purification steps.[1][2] Its prevalence stems from its effectiveness in two key stages:
-
Peptide Cleavage: In the widely used Fmoc-based SPPS, TFA is the primary component of the cleavage cocktail used to release the synthesized peptide from the solid resin support.[1][2]
-
HPLC Purification: TFA is also a common ion-pairing agent added to the mobile phase during reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.[3] It improves peak resolution and shape by forming ion pairs with the positively charged residues of the peptide.
During the final lyophilization step, while free TFA is largely removed, it remains electrostatically bound as a counter-ion to the positively charged functional groups on the peptide chain. These include the N-terminal amino group and the side chains of basic amino acids such as lysine, arginine, and histidine.
The Impact of Residual TFA on Peptides
The presence of residual TFA as a counter-ion can have significant and often detrimental effects on the physicochemical properties of peptides and their biological activity. These effects can compromise experimental results and the therapeutic potential of peptide-based drugs.
Physicochemical Alterations
-
Secondary Structure: TFA can influence the secondary structure of peptides. For instance, it has been observed to induce a slight increase in the helical structure of some peptides. This alteration of the peptide's conformation can affect its biological function.
-
Solubility and Aggregation: The formation of TFA salt complexes can alter the solubility of peptides in aqueous buffers and may promote aggregation, particularly for hydrophobic sequences.
-
Spectroscopic Interference: TFA exhibits a strong absorbance band around 1670 cm⁻¹ in infrared spectroscopy, which can overlap with the amide I band of peptides, complicating structural analysis.
Biological Consequences
Residual TFA can introduce significant variability and artifacts in biological assays. Its effects are concentration-dependent and can vary between different cell lines and assay systems.
-
Cytotoxicity: TFA can be cytotoxic at concentrations as low as the nanomolar range, inhibiting cell proliferation in some cases and promoting it in others. This can lead to false-positive or false-negative results in cell-based assays.
-
Enzymatic and Receptor Binding Interference: The acidity of TFA can denature pH-sensitive enzymes. Furthermore, it can compete with phosphate (B84403) groups in active sites, potentially inhibiting kinases and other enzymes.
-
Immunogenicity: TFA has been reported to have inflammatory effects and can influence the immunogenicity of peptides.
The following table summarizes the reported cytotoxic effects of TFA on various cell lines.
| Cell Line | TFA Concentration | Observed Effect | Reference |
| HUVEC | ~0.1 mM | Inhibition of cell proliferation | |
| Jurkat | ~5 mM | Significant toxicity | |
| Multiple (e.g., HeLa, HEK293) | >100 µM | General cytotoxic effects | |
| PC-12 | 1-5 mM | Dose-dependent cell death | |
| HaCaT | 0.14 - 22.65 µg/mL (IC50) | High cytotoxicity |
Methodologies for TFA Removal and Exchange
Given the potential for interference, the removal or exchange of TFA counter-ions is often a critical step for ensuring the accuracy of experimental results and the safety of peptide-based therapeutics. Several methods are available, with the choice depending on the peptide's properties and the desired final salt form.
Lyophilization with Hydrochloric Acid (HCl)
This is a widely used and effective method for exchanging TFA for chloride ions. The principle relies on the use of a stronger acid (HCl, pKa ≈ -7) to displace the weaker acid (TFA, pKa ≈ 0.23).
Experimental Protocol:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer at a concentration of approximately 1 mg/mL.
-
Acidification: Add a stock solution of HCl (e.g., 100 mM) to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Equilibration: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Freeze the solution, preferably in liquid nitrogen or at -80°C.
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repetition: For complete exchange, repeat steps 1-5 at least two more times.
-
Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt.
Ion-Exchange Chromatography
Anion-exchange chromatography is another effective method for replacing TFA with a more biologically compatible counter-ion like acetate (B1210297) or chloride.
Experimental Protocol:
-
Resin Preparation: Prepare a column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Counter-Ion Loading: Elute the column with a solution of the desired counter-ion (e.g., 1M sodium acetate).
-
Washing: Wash the column thoroughly with distilled water to remove excess salt.
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.
-
Elution: Elute the column with distilled water. The peptide, now with the new counter-ion, will pass through while the TFA ions are retained by the resin.
-
Fraction Collection: Collect the fractions containing the peptide.
-
Lyophilization: Lyophilize the pooled peptide-containing fractions to obtain the final product as the new salt form.
Comparison of TFA Removal Methods
The efficiency of TFA removal can vary depending on the chosen method and the specific peptide sequence.
| Method | Principle | Advantages | Disadvantages | Typical Efficiency | Reference |
| HCl Lyophilization | Displacement by a stronger acid | Simple, effective for complete exchange | Requires multiple cycles, can be harsh on sensitive peptides | >99% removal with 10 mM HCl after 3 cycles | |
| Ion-Exchange Chromatography | Anion exchange | Mild conditions, can exchange for various counter-ions | More complex setup, potential for peptide loss | >95% exchange | |
| Reverse-Phase HPLC | Differential partitioning | Can be integrated into the purification process | Often incomplete removal | Partial removal, dependent on mobile phase composition |
Quantification of Residual TFA
Accurate quantification of residual TFA is crucial for quality control and for understanding its potential impact on experimental results. Ion chromatography is the most widely used and sensitive method for this purpose.
Experimental Protocol (Ion Chromatography):
-
Sample Preparation: Dissolve the peptide sample in the ion chromatography eluent to a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the detector.
-
Instrumentation: Utilize an ion chromatograph equipped with an anion-exchange column (e.g., IonPac AS14 or AS18) and a suppressed conductivity detector.
-
Elution: Employ an isocratic or gradient elution with an appropriate eluent, such as a mixture of sodium carbonate and sodium bicarbonate.
-
Detection: Monitor the eluent for the TFA peak using the conductivity detector.
-
Quantification: Generate a standard curve using known concentrations of TFA. The concentration of TFA in the peptide sample is determined by comparing its peak area to the standard curve.
Key Parameters for Ion Chromatography Method:
| Parameter | Typical Value/Condition | Reference |
| Column | IonPac AS14 or AS18 | |
| Eluent | 3.5 mM Sodium Carbonate / 0.8 mM Sodium Bicarbonate or KOH gradient | |
| Detection | Suppressed Conductivity | |
| Linearity (TFA) | r² = 0.999 over a wide concentration range | |
| Detection Limit | < 90 ng/mL | |
| Recovery | > 90% from peptide matrices |
Conclusion
The presence of TFA as a counter-ion in synthetic peptides is an unavoidable consequence of standard synthesis and purification protocols. However, its potential to alter the physicochemical properties of peptides and interfere with biological assays necessitates careful consideration. For many research and all clinical applications, the removal or exchange of TFA is a critical step to ensure data accuracy, reproducibility, and safety. The methodologies outlined in this guide provide robust options for TFA removal and quantification, empowering researchers to control for this important variable in their work.
References
Navigating the Biophysical Landscape of 3X FLAG Peptide TFA: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the fundamental biophysical properties of synthetic peptides is paramount for experimental success and the development of robust applications. This in-depth technical guide provides a comprehensive overview of the solubility and stability of the 3X FLAG peptide trifluoroacetate (B77799) (TFA) salt, a widely used tool in protein biochemistry and cellular biology.
The 3X FLAG peptide, with its amino acid sequence Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys, is a hydrophilic epitope tag extensively utilized for the affinity purification, detection, and quantification of recombinant proteins.[1] Typically supplied as a lyophilized powder in its trifluoroacetate salt form, which results from the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process, its behavior in solution is a critical consideration for experimental design.[2][3]
Deciphering the Solubility Profile
The solubility of the 3X FLAG peptide is influenced by its amino acid composition, the presence of the TFA counter-ion, and the properties of the chosen solvent system. The peptide's sequence is rich in hydrophilic and charged residues, contributing to its generally good aqueous solubility.[4] The trifluoroacetate salt form is also known to generally enhance the solubility of peptides in aqueous solutions.[2]
Quantitative Solubility Data
| Solvent/Buffer | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| Tris-Buffered Saline (TBS), pH 7.4 | 5 mg/mL | 1.75 mM | [5][6][7] |
| Water | 20 mg/mL | 6.99 mM | [8] |
| Water | 40 mg/mL (with sonication and pH adjustment to 2 with HCl) | 13.98 mM | [9] |
| Water | 50 mg/mL (with sonication) | 17.47 mM | [10] |
| Water | >10 mM | >10 mM | [11] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (with sonication) | 3.49 mM | [9] |
Note: The molecular weight of the 3X FLAG peptide is approximately 2861.87 g/mol .[7] Molar concentration is calculated based on this value.
Factors Influencing Solubility and Best Practices for Dissolution
To achieve optimal dissolution of the 3X FLAG peptide TFA, the following factors and practices should be considered:
-
pH and Charge: The 3X FLAG peptide has a net negative charge at neutral pH due to a higher number of acidic residues (Aspartic Acid, Glutamic Acid) compared to basic residues (Lysine, Arginine, Histidine). Therefore, its solubility is generally good in neutral to slightly basic buffers.[12] For peptides with a net negative charge, dissolving in a slightly basic buffer can improve solubility.[13]
-
Solvent Selection: For most applications, sterile, distilled water or a common biological buffer such as Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) is recommended as the initial solvent.[14] For highly concentrated stock solutions or if solubility issues arise, the use of a small amount of an organic solvent like DMSO can be employed, followed by dilution with the desired aqueous buffer.[14]
-
Temperature and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of the peptide, particularly at higher concentrations.[15] However, excessive heating should be avoided to prevent potential degradation.
-
Small-Scale Testing: It is highly recommended to first test the solubility of a small amount of the peptide in the desired solvent before dissolving the entire stock.[12]
-
The Role of TFA: The presence of trifluoroacetic acid (TFA) as a counter-ion from the purification process can lower the pH of the peptide solution when dissolved in unbuffered water.[16] While this can enhance the solubility of some peptides, it may interfere with certain biological assays. If TFA is a concern, TFA removal services or the use of alternative salt forms (e.g., acetate) are available.[3]
Understanding the Stability Landscape
The stability of the 3X FLAG peptide, both in its lyophilized state and in solution, is crucial for obtaining reliable and reproducible experimental results. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and aggregation.
Storage Recommendations
Proper storage is the first line of defense against peptide degradation.
| Form | Storage Temperature | Duration | Recommendations | Source(s) |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a tightly sealed container, protected from light and moisture. | [8][17] |
| 2-8°C | Short-term | [5] | ||
| In Solution (Stock) | -20°C or -80°C | Months | Aliquot to avoid repeated freeze-thaw cycles. | [9][17] |
| In Solution (Working) | 2-8°C | Days to a week | Prepare fresh as needed. |
Note: Peptides containing methionine, like the 3X FLAG peptide, are susceptible to oxidation. For long-term storage in solution, the use of oxygen-free solvents or the addition of antioxidants may be considered.[16]
Factors Affecting Stability in Solution
-
pH: Peptide stability is often optimal within a pH range of 5-7. Extreme pH values can lead to hydrolysis of peptide bonds or modification of amino acid side chains.
-
Temperature: Higher temperatures accelerate degradation processes. Therefore, solutions should be kept on ice during use and stored at low temperatures.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide aggregation and degradation. Aliquoting stock solutions is a critical practice to minimize this.[17]
-
Proteases: If working with cell lysates or other biological samples, the presence of proteases can lead to rapid degradation of the peptide. The use of protease inhibitors is recommended in such cases.
-
Oxidation: The N-terminal methionine residue in the 3X FLAG peptide is susceptible to oxidation. This can be minimized by using degassed buffers and proper storage.
Experimental Protocols
Protocol for Determining the Solubility of 3X FLAG Peptide
This protocol outlines a systematic approach to determine the solubility of the 3X FLAG peptide in a specific solvent.
-
Preparation:
-
Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) into a low-bind microcentrifuge tube.
-
Prepare the desired solvent (e.g., water, TBS, or a specific experimental buffer).
-
-
Initial Dissolution Attempt:
-
Add a small, precise volume of the solvent to the peptide to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at this concentration.
-
-
Incremental Solubilization (if necessary):
-
If the peptide is not fully dissolved, add small, incremental volumes of the solvent, vortexing after each addition, until the peptide is completely dissolved.
-
Record the total volume of solvent added to calculate the final concentration at which the peptide is soluble.
-
-
Aiding Dissolution (if necessary):
-
If the peptide remains insoluble, gentle warming (up to 37°C) or brief sonication (e.g., 5-10 minutes in a water bath sonicator) can be applied.
-
Observe for dissolution after each treatment.
-
Protocol for Assessing the Stability of 3X FLAG Peptide by RP-HPLC
This protocol provides a framework for evaluating the stability of a 3X FLAG peptide solution under specific conditions (e.g., temperature, pH).
-
Preparation of Peptide Solution:
-
Prepare a stock solution of this compound in the desired buffer (e.g., 1 mg/mL in PBS, pH 7.4).
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
-
Incubation:
-
Aliquot the peptide solution into several low-bind microcentrifuge tubes.
-
Incubate the aliquots at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
Designate a t=0 sample to be analyzed immediately.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each incubation temperature.
-
If not analyzed immediately, store the collected samples at -80°C to halt further degradation.
-
-
RP-HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the peptide and any degradation products. An example gradient could be 5% to 65% B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
Analysis:
-
Inject equal volumes of each sample.
-
Identify the peak corresponding to the intact 3X FLAG peptide based on the retention time of the t=0 sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
-
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1. Amino Acid Sequence of the 3X FLAG Peptide.
Figure 2. A stepwise workflow for determining the solubility of the 3X FLAG peptide.
Figure 3. A general flowchart outlining the process for assessing the stability of a 3X FLAG peptide solution.
References
- 1. 3x FLAG peptide [novoprolabs.com]
- 2. lifetein.com [lifetein.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. 3X FLAG Peptide for Elution [engibody.com]
- 7. 3X FLAG peptide | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (402750-12-3 free base) | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. biorbyt.com [biorbyt.com]
- 13. genscript.com [genscript.com]
- 14. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 15. genscript.com [genscript.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC
For researchers, scientists, and drug development professionals navigating the complexities of peptide analysis, the selection of mobile phase additives is a critical determinant of chromatographic success. Among these, trifluoroacetic acid (TFA) has long been the cornerstone of reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides. This in-depth guide elucidates the multifaceted role of TFA, providing a comprehensive understanding of its mechanisms, practical applications, and impact on analytical outcomes.
Trifluoroacetic acid is a powerful ion-pairing agent that has been a dominant mobile phase additive in the RP-HPLC of peptides for over two decades.[1] Its utility stems from its ability to influence several key aspects of the chromatographic process, ultimately leading to improved separation efficiency and peak shape.[2][3] This guide will delve into the core functions of TFA, its effects on chromatographic parameters, practical considerations for its use, and its compatibility with mass spectrometry.
The Core Functions of TFA in Peptide RP-HPLC
TFA serves multiple functions in the mobile phase for peptide separations.[4][5] These roles are interconnected and collectively contribute to the high-resolution separation of complex peptide mixtures.
-
Ion-Pairing Agent: TFA's primary role is as an ion-pairing agent. In the acidic mobile phase, the basic residues of peptides (like lysine, arginine, and histidine) are protonated, carrying a positive charge. The negatively charged trifluoroacetate (B77799) anion (TFA⁻) forms an ion pair with these protonated sites. This interaction effectively neutralizes the positive charge on the peptide, increasing its overall hydrophobicity and enhancing its retention on the nonpolar stationary phase.
-
pH Control: TFA is a strong acid, and its addition to the mobile phase effectively lowers the pH to around 2. This low pH ensures that the carboxylic acid groups on peptides are protonated and neutral, preventing unwanted ionic interactions with the stationary phase. It also suppresses the ionization of residual silanol (B1196071) groups on silica-based columns, which can otherwise lead to peak tailing and poor peak shape.
-
Improved Peak Shape and Resolution: By minimizing undesirable secondary ionic interactions and providing a consistent hydrophobic interaction mechanism, TFA significantly improves peak symmetry and reduces peak tailing. This leads to sharper peaks and enhanced resolution between closely eluting peptides.
Impact of TFA Concentration on Chromatographic Performance
The concentration of TFA in the mobile phase is a critical parameter that can be optimized to achieve the desired separation. While a concentration of 0.1% (v/v) is traditionally used, studies have shown that this may not be optimal for all applications.
Generally, increasing the TFA concentration leads to increased retention times for basic peptides due to the enhanced ion-pairing effect. For complex peptide mixtures, particularly those containing peptides with multiple positive charges, higher concentrations of TFA (e.g., 0.2-0.25%) may be necessary to achieve optimal resolution. However, it is crucial to find a balance, as very high concentrations can potentially damage the HPLC column.
Quantitative Effects of TFA Concentration
The following table summarizes the general effects of varying TFA concentration on key chromatographic parameters based on findings from multiple studies.
| TFA Concentration | Effect on Retention Time of Basic Peptides | Effect on Peak Shape | Effect on Resolution of Complex Mixtures | Mass Spectrometry Signal Suppression |
| Low (<0.05%) | Decreased retention | Potential for peak tailing and broadening | May be suboptimal | Lower suppression |
| Standard (0.1%) | Moderate retention | Generally good peak shape | Often adequate, but may not be optimal | Significant suppression |
| High (0.2-0.25%) | Increased retention | Improved peak shape, reduced tailing | Can provide optimal resolution, especially for highly charged peptides | Stronger suppression |
Mass Spectrometry Compatibility: The Double-Edged Sword
While TFA is highly effective for UV detection in HPLC, it presents significant challenges when coupled with mass spectrometry (MS). The strong ion-pairing properties of TFA persist into the gas phase within the MS source. The trifluoroacetate anion can bind to the positively charged peptide ions, suppressing their ionization and leading to a significant reduction in the MS signal. This phenomenon is known as ion suppression.
Furthermore, TFA is known to contaminate MS systems and can be difficult to remove completely. For sensitive LC-MS applications, especially in proteomics where low abundance peptides are of interest, the use of TFA is often avoided or its concentration is minimized.
Alternatives to TFA for LC-MS applications include formic acid (FA) and difluoroacetic acid (DFA). Formic acid is a weaker ion-pairing agent and results in significantly less ion suppression, making it a popular choice for LC-MS. However, it may not provide the same level of chromatographic resolution as TFA. DFA has been investigated as a compromise, offering better chromatographic performance than FA with less ion suppression than TFA.
Experimental Protocol: A Typical Peptide Separation using RP-HPLC with TFA
This section outlines a general methodology for the separation of a peptide mixture using a C18 column with a water/acetonitrile (B52724) gradient and TFA as the mobile phase additive.
Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), high purity
-
Peptide sample, dissolved in Mobile Phase A
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 300 Å pore size, 5 µm particle size, 4.6 x 250 mm).
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 35 °C
-
Detection: UV absorbance at 215 nm.
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B (linear gradient)
-
65-70 min: 65% to 95% B (wash)
-
70-75 min: 95% B (hold)
-
75-80 min: 95% to 5% B (re-equilibration)
-
80-90 min: 5% B (hold)
-
Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
If the sample is not readily soluble, sonication may be used. For very hydrophobic peptides, a small amount of organic solvent may be required, but the final concentration should be kept low to ensure proper binding to the column at the start of the gradient.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizing the Role of TFA
To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows involved in the use of TFA in peptide RP-HPLC.
Caption: Mechanism of TFA ion pairing with a positively charged peptide.
Caption: General experimental workflow for peptide analysis by RP-HPLC.
Caption: Logical relationships of TFA's effects on peptide separation.
Conclusion
Trifluoroacetic acid remains an indispensable tool in the reverse-phase HPLC of peptides due to its effectiveness as an ion-pairing agent and pH modifier. A thorough understanding of its mechanisms and the impact of its concentration allows for the development of robust and high-resolution separation methods. While its compatibility with mass spectrometry is a significant limitation, the principles of its function provide a foundation for selecting alternative mobile phase additives for LC-MS applications. By carefully considering the analytical goals, researchers can leverage the power of TFA to achieve optimal chromatographic performance in their peptide analyses.
References
- 1. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
An In-Depth Technical Guide to the 3X FLAG Peptide and its Binding Affinity to Anti-FLAG Antibodies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 3X FLAG peptide, a cornerstone of protein analysis, and its interaction with anti-FLAG antibodies. We delve into the quantitative aspects of this binding, offer detailed experimental protocols for its characterization, and present visual representations of the underlying principles and workflows.
The FLAG Epitope Tag System: A Primer
The FLAG epitope tag, a short, hydrophilic peptide with the sequence DYKDDDDK, is a widely utilized tool in molecular biology for the detection, purification, and localization of recombinant proteins. Its small size and high hydrophilicity minimize interference with the structure and function of the fusion protein. The development of the 3X FLAG tag, a tandem repeat of the FLAG epitope, has further enhanced the utility of this system.
The 3X FLAG peptide offers significantly increased sensitivity in immunoassays, with some reports suggesting up to a 200-fold enhancement in detection compared to other tagging systems[1]. This heightened sensitivity is attributed to the increased number of epitopes available for antibody binding, leading to a stronger overall interaction. This makes the 3X FLAG system particularly advantageous for applications involving low-abundance proteins or when high-yield purification is critical[2][3].
Quantitative Binding Affinity Data
| Peptide | Antibody Clone | Method | Dissociation Constant (K_d) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Reference |
| 1X FLAG (DYKDDDDK) | M1 | SPR | 4.12 x 10⁻⁷ M | 3.03 x 10³ | 1.25 x 10⁻³ | Einhauer & Jungbauer, 2001[4][5] |
| 1X FLAG (DYKDDDDK) | M2 (Full IgG) | SPR | 2.95 nM | Not Reported | Not Reported | Beugelink et al., 2024 |
| 1X FLAG (DYKDDDDK) | M2 (Fab fragment) | SPR | 1.91 µM | Not Reported | Not Reported | Beugelink et al., 2024 |
| 3X FLAG | M1, M2, M5 | - | Not Quantitatively Reported | Not Reported | Not Reported |
Note on 3X FLAG Affinity: The increased length and multivalency of the 3X FLAG tag lead to a higher avidity interaction with anti-FLAG antibodies, resulting in a stronger overall binding affinity. This is the basis for its enhanced performance in applications like immunoprecipitation and affinity purification.
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to characterize the binding affinity of FLAG peptides to anti-FLAG antibodies.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing data on association and dissociation rates.
Objective: To determine the k_a, k_d, and K_d of the 3X FLAG peptide to an anti-FLAG antibody.
Materials:
-
Biacore instrument (or similar SPR platform)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-FLAG monoclonal antibody (e.g., M2 clone)
-
Synthetic 3X FLAG peptide (high purity)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Procedure:
-
Antibody Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the anti-FLAG antibody (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without antibody injection to serve as a control for non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the 3X FLAG peptide in running buffer (e.g., ranging from low nM to high µM concentrations).
-
Inject the different concentrations of the 3X FLAG peptide over the antibody-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., for 300-600 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the k_a, k_d, and calculate the K_d.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the thermodynamic parameters of the 3X FLAG peptide binding to an anti-FLAG antibody.
Materials:
-
Isothermal titration calorimeter
-
Anti-FLAG monoclonal antibody (e.g., M2 clone)
-
Synthetic 3X FLAG peptide (high purity)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the anti-FLAG antibody and the 3X FLAG peptide against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the antibody and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Fill the sample cell (typically ~200 µL) with the anti-FLAG antibody solution at a known concentration (e.g., 10-20 µM).
-
Fill the injection syringe (~40 µL) with the 3X FLAG peptide solution at a concentration 10-20 times higher than the antibody concentration (e.g., 100-200 µM).
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., a series of 2 µL injections).
-
Perform an initial small injection to remove any material from the syringe tip, followed by a series of injections of the peptide into the antibody solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to antibody.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Immunoprecipitation (IP) with 3X FLAG Peptide Elution
This protocol describes the use of the 3X FLAG peptide for the competitive and gentle elution of a 3X FLAG-tagged protein from an anti-FLAG antibody resin.
Objective: To purify a 3X FLAG-tagged protein from a cell lysate.
Materials:
-
Cell lysate containing the 3X FLAG-tagged protein of interest
-
Anti-FLAG M2 affinity gel (agarose beads)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Wash buffer (e.g., TBS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
3X FLAG peptide elution solution (100-200 µg/mL of 3X FLAG peptide in TBS)
Procedure:
-
Binding:
-
Equilibrate the anti-FLAG M2 affinity gel with lysis buffer.
-
Incubate the cell lysate with the equilibrated affinity gel for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the affinity gel by centrifugation and discard the supernatant.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the 3X FLAG peptide elution solution to the washed beads.
-
Incubate for 30-60 minutes at 4°C with gentle agitation.
-
Pellet the beads by centrifugation and collect the supernatant containing the purified 3X FLAG-tagged protein.
-
Visualizations of Pathways and Workflows
To further elucidate the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. Binding of a 3X FLAG-tagged protein to an anti-FLAG antibody.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. Affinity of the monoclonal antibody M1 directed against the FLAG peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3X FLAG Immunoprecipitation Elution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3X FLAG epitope tag (N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C) is a widely utilized tool for the affinity purification of fusion proteins.[1][2] Its hydrophilic nature increases the likelihood of it being located on the protein surface, making it accessible for antibody binding during immunoprecipitation.[1] The immunoprecipitation process relies on a highly specific anti-FLAG monoclonal antibody, often conjugated to agarose (B213101) or magnetic beads, to capture the tagged protein from a cell lysate.[1][3]
Following the capture and washing of the 3X FLAG-tagged protein, the final and critical step is the elution of the purified protein from the affinity resin. The choice of elution method is paramount as it can significantly impact the yield, purity, and downstream functionality of the protein. The most common and recommended elution strategies involve either competitive elution with a 3X FLAG peptide or elution under acidic conditions with glycine-HCl.[1][3]
While Trifluoroacetic Acid (TFA) is a strong acid commonly used in reverse-phase chromatography and mass spectrometry for protein and peptide analysis, its application as a primary eluent in 3X FLAG immunoprecipitation is not a standard or widely documented protocol.[4][5] This document provides detailed protocols for the established elution methods and proposes an experimental protocol for TFA elution for specific applications that may require harsh, denaturing conditions.
Established Elution Methods for 3X FLAG Immunoprecipitation
There are two primary methods for eluting 3X FLAG-tagged proteins from an anti-FLAG affinity gel under native or mild acidic conditions.
Competitive Elution with 3X FLAG Peptide
This method utilizes a high concentration of free 3X FLAG peptide to compete with the tagged protein for binding to the anti-FLAG antibody on the affinity resin. This is generally considered the most efficient and gentle elution method, preserving the native conformation and activity of the target protein.[3]
Acidic Elution with 0.1 M Glycine-HCl, pH 3.5
This method disrupts the antibody-antigen interaction by lowering the pH. It is a fast and efficient method of elution.[1][3] However, the low pH can denature the target protein, potentially affecting its biological activity. Immediate neutralization of the eluate is crucial to minimize protein damage.[3]
Comparison of Standard Elution Methods
| Elution Method | Principle | Efficiency | Protein Activity | Key Advantages | Key Disadvantages |
| 3X FLAG Peptide Competition | Competitive displacement of the tagged protein by an excess of free 3X FLAG peptide. | Very High[1][3] | High (Native protein is recovered) | Gentle, preserves protein structure and function. | Higher cost of the 3X FLAG peptide. |
| 0.1 M Glycine-HCl, pH 3.5 | Disruption of the antibody-antigen interaction at low pH. | High[1][3] | Variable (Risk of denaturation) | Fast and cost-effective. | Requires immediate neutralization; may inactivate sensitive proteins.[3] |
Experimental Protocols
Protocol 1: Competitive Elution with 3X FLAG Peptide
-
Preparation of 3X FLAG Peptide Elution Buffer:
-
Elution:
-
After the final wash of the affinity resin, carefully remove all supernatant.
-
Add 100 µL of the 3X FLAG peptide elution buffer to the resin.
-
Incubate with gentle shaking for 30 minutes at 4 °C.[1]
-
Carefully collect the supernatant containing the eluted protein. Be cautious not to disturb the resin.
-
For increased yield, a second elution step can be performed.[2]
-
Protocol 2: Acidic Elution with 0.1 M Glycine-HCl, pH 3.5
-
Preparation of Elution and Neutralization Buffers:
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Elution:
-
Following the final wash of the affinity resin, remove all supernatant.
-
Add 50-100 µL of Acidic Elution Buffer to the resin.
-
Incubate for 5-10 minutes at room temperature.[7]
-
Centrifuge at 5,000-8,200 x g for 30-60 seconds.
-
Immediately transfer the supernatant to a new tube containing 10 µL of Neutralization Buffer for every 100 µL of eluate to adjust the pH back to neutral.[7]
-
Proposed Experimental Protocol: TFA Elution (Denaturing)
Caution: This is an experimental protocol for applications where protein denaturation is acceptable or desired, such as subsequent analysis by mass spectrometry. TFA is a strong acid and can cause irreversible denaturation. Optimization is highly recommended.
-
Preparation of Elution and Neutralization Buffers:
-
Elution Buffer: 0.1% - 0.5% TFA in water. The optimal concentration may vary.
-
Neutralization Buffer: 2 M Tris-Base.
-
-
Elution:
-
After the final wash of the affinity resin, remove all supernatant.
-
Add 50-100 µL of TFA Elution Buffer to the resin.
-
Incubate for 3-5 minutes at room temperature with gentle vortexing.
-
Centrifuge at maximum speed for 10-20 minutes.
-
Immediately transfer the supernatant to a new tube containing a 10-fold excess volume of Neutralization Buffer to neutralize the TFA.[8]
-
Visualizing the Workflows
Caption: Standard 3X FLAG Immunoprecipitation and Elution Workflow.
Caption: Proposed Experimental TFA Elution Workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3X FLAG Peptide for Elution [engibody.com]
- 3. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
- 4. Buffer Preparation | Separation Science [sepscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. apexbt.com [apexbt.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols for 3X FLAG Peptide TFA in Protein Purification from Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3X FLAG epitope tag (a sequence of 23 amino acids) is a widely utilized tool for the affinity purification of recombinant proteins expressed in mammalian cells.[1][2] This system offers high specificity and allows for the elution of the target protein under gentle, native conditions through competitive elution with a 3X FLAG peptide. The trifluoroacetate (B77799) (TFA) salt of the 3X FLAG peptide is a common formulation used for this purpose.[3][4][5] These application notes provide detailed protocols for the purification of 3X FLAG-tagged proteins from mammalian cell lysates using affinity chromatography.
The 3X FLAG tag's increased length enhances the binding affinity to anti-FLAG antibodies, making it particularly suitable for protein purification and tandem affinity purification. The hydrophilic nature of the FLAG tag increases its accessibility to antibodies on the surface of the fusion protein. Elution with the 3X FLAG peptide prevents the co-elution of immunoglobulins, which can be a concern with other elution methods.
Core Principles
The purification strategy relies on the specific interaction between the 3X FLAG tag fused to the protein of interest and a monoclonal anti-FLAG antibody, typically immobilized on a solid support like agarose (B213101) or magnetic beads. The process involves the following key stages:
-
Cell Lysis: Extraction of total protein from cultured mammalian cells expressing the 3X FLAG-tagged protein.
-
Binding: Incubation of the cell lysate with the anti-FLAG affinity resin to allow the tagged protein to bind to the immobilized antibody.
-
Washing: Removal of unbound proteins and contaminants from the resin.
-
Elution: Displacement of the bound 3X FLAG-tagged protein from the antibody by competition with a high concentration of free 3X FLAG peptide.
This competitive elution method is advantageous as it preserves the native structure and function of the purified protein, making it suitable for downstream applications such as enzyme activity assays, structural studies, and analysis of protein-protein interactions.
Quantitative Data Summary
The following tables summarize typical concentrations and conditions used in the purification process.
Table 1: 3X FLAG Peptide Elution Buffer Composition
| Component | Concentration | Purpose |
| 3X FLAG Peptide | 100 - 500 µg/mL | Competitive Elution |
| Tris-HCl | 50 mM, pH 7.4 | Buffering Agent |
| NaCl | 150 mM | Maintain Ionic Strength |
Note: The optimal concentration of the 3X FLAG peptide may vary depending on the specific fusion protein and should be optimized for each application.
Table 2: Comparison of Elution Methods
| Elution Method | Key Features | Advantages | Disadvantages |
| 3X FLAG Peptide Competition | Elution under native conditions | Preserves protein structure and activity; High purity | Peptide co-elutes with the protein |
| Acidic Elution (e.g., 0.1 M Glycine pH 3.5) | Rapid and efficient elution | Fast protocol | Requires immediate neutralization; May denature the protein |
| SDS-PAGE Sample Buffer | Denaturing elution | Complete elution of all bound proteins | Denatures the protein and the antibody; Resin cannot be reused |
Experimental Protocols
Protocol 1: Preparation of Mammalian Cell Lysate
This protocol is optimized for the lysis of mammalian cells grown in a 10 cm dish.
-
Cell Culture and Harvest:
-
Culture mammalian cells expressing the 3X FLAG-tagged protein to approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Harvest the cells by scraping or trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C to pellet the cells.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON™ X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate the suspension on ice for 30 minutes with occasional vortexing.
-
For viscous lysates, sonicate briefly on ice to shear DNA.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This contains the soluble 3X FLAG-tagged protein.
-
Protocol 2: Affinity Purification using Anti-FLAG M2 Affinity Gel
This protocol describes the purification of a 3X FLAG-tagged protein from the prepared cell lysate.
-
Resin Preparation:
-
Gently swirl the bottle of Anti-FLAG M2 Affinity Gel to obtain a uniform suspension.
-
Transfer 40 µL of the 50% slurry (20 µL packed gel volume) to a 1.5 mL microcentrifuge tube.
-
Wash the resin three times with 1 mL of Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). For each wash, centrifuge at 5,000 x g for 30 seconds and carefully aspirate the supernatant.
-
-
Binding of 3X FLAG-tagged Protein:
-
Add the cleared cell lysate to the equilibrated resin.
-
Incubate on a rotator for 1.5 to 4 hours at 4°C. For proteins with low expression, this incubation can be extended overnight.
-
-
Washing:
-
Centrifuge the tube at 5,000 x g for 30 seconds and discard the supernatant (flow-through).
-
Wash the resin three times with 1 mL of TBS. Each wash should be followed by centrifugation and removal of the supernatant. This step is crucial to remove non-specifically bound proteins.
-
-
Elution with 3X FLAG Peptide:
-
Prepare the Elution Buffer by dissolving the 3X FLAG peptide in TBS to a final concentration of 100-150 µg/mL.
-
Add 100 µL of the Elution Buffer to the washed resin.
-
Incubate at 4°C for 30 minutes with gentle shaking.
-
Centrifuge at 5,000 x g for 1 minute and carefully transfer the supernatant, which contains the purified protein, to a fresh tube.
-
To maximize recovery, a second elution can be performed.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the purification process.
Caption: Workflow for preparing a cleared protein lysate from mammalian cells.
Caption: Step-by-step process for affinity purification using 3X FLAG peptide.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Inefficient cell lysis | Optimize lysis buffer composition; consider sonication. |
| Poor binding to the resin | Ensure physiological pH and ionic strength during binding; increase incubation time. | |
| Inefficient elution | Increase the concentration of the 3X FLAG peptide; perform multiple elution steps. | |
| High Background/Contaminants | Insufficient washing | Increase the number of wash steps or the volume of wash buffer. |
| Non-specific binding | Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. | |
| Protein Degradation | Protease activity | Always use fresh protease inhibitors in the lysis buffer and keep samples on ice. |
Conclusion
Purification of 3X FLAG-tagged proteins from mammalian cells using competitive elution with 3X FLAG peptide TFA is a robust and reliable method for obtaining highly pure and active proteins. The protocols provided herein serve as a comprehensive guide for researchers. However, optimization of specific parameters such as buffer composition, incubation times, and peptide concentration may be necessary to achieve the best results for a particular protein of interest.
References
Protocol for Competitive Elution of 3X FLAG-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 3X FLAG purification system is a reliable and widely used method for the high-purity isolation of recombinant proteins. This system utilizes a short, hydrophilic 3X FLAG epitope tag (N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C), which is fused to the protein of interest[1]. The tagged protein is captured by a high-affinity anti-FLAG M2 monoclonal antibody immobilized on an agarose (B213101) or magnetic bead support.
Elution of the bound 3X FLAG-tagged protein is most effectively and gently achieved through competitive elution with a solution containing a high concentration of the 3X FLAG peptide. This method is highly specific and allows for the recovery of the native, active protein, making it suitable for downstream applications such as enzyme assays, structural analysis, and analysis of protein-protein interactions. The principle of competitive elution relies on the free 3X FLAG peptide in the elution buffer outcompeting the immobilized 3X FLAG-tagged protein for binding to the anti-FLAG antibody, thus releasing the protein from the support.
It is crucial to use the 3X FLAG peptide for eluting 3X FLAG-tagged proteins, as the single FLAG peptide is not effective for this purpose[1][2]. The efficiency of elution can be influenced by several factors, including the concentration of the 3X FLAG peptide, incubation time, temperature, and the specific characteristics of the target protein. Therefore, optimization of the elution conditions may be necessary to achieve the highest yield.
Alternative elution methods, such as lowering the pH with 0.1 M glycine (B1666218) HCl, can also be used but may denature the protein of interest[3]. For applications where the native protein is not required, elution with SDS-PAGE sample buffer is also an option.
Quantitative Data Summary
While specific quantitative data on elution efficiency under varying conditions is not extensively published in a comparative format, the following tables summarize the range of conditions reported in various protocols. These tables are intended to provide a starting point for optimization.
Table 1: 3X FLAG Peptide Concentration in Elution Buffers
| Concentration (µg/mL) | Concentration (mg/mL) | Molar Concentration (µM) | Notes | References |
| 100 - 150 | 0.1 - 0.15 | ~35 - 52 | A commonly used starting concentration for both column and bead-based elution. | [4] |
| 200 - 500 | 0.2 - 0.5 | ~70 - 175 | Used in various published protocols for potentially higher efficiency. | |
| 1000 | 1.0 | ~349 | Suggested for improved elution, especially when initial yields are low. | |
| - | - | 340 | Determined as the minimum concentration for efficient elution in a specific study. |
Table 2: Incubation Conditions for Competitive Elution
| Incubation Time | Temperature (°C) | Agitation | Application | References |
| 20 minutes | 37 | Rotator/Shaking | Immunoprecipitation (beads) | |
| 30 minutes | 4 or Room Temp | Gentle Shaking | Immunoprecipitation (beads) | |
| 30 - 60 minutes | Room Temp | Shaking | Immunoprecipitation (beads) | |
| 1 - 2 hours | 4 | Shaking | Immunoprecipitation (beads) | |
| Overnight | 4 | - | May improve yield for difficult-to-elute proteins. |
Experimental Protocols
The following are detailed protocols for the competitive elution of 3X FLAG-tagged proteins using both column chromatography and immunoprecipitation with magnetic or agarose beads.
Protocol 1: Competitive Elution from Anti-FLAG M2 Affinity Gel in a Column
This protocol is suitable for larger-scale purification of 3X FLAG-tagged proteins.
Materials:
-
ANTI-FLAG M2 Affinity Gel
-
Chromatography column
-
3X FLAG Peptide
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
0.1 M Glycine HCl, pH 3.5 (for regeneration)
-
TBS containing 0.02% sodium azide (B81097) (for storage)
Procedure:
-
Column Preparation:
-
Equilibrate the ANTI-FLAG M2 Affinity Gel and all buffers to the working temperature (room temperature or 4°C).
-
Pack the affinity gel into a suitable chromatography column.
-
Wash the column with 3-5 column volumes of 0.1 M glycine HCl, pH 3.5 to remove any unbound antibody.
-
Immediately equilibrate the column with 5-10 column volumes of TBS until the pH of the effluent is neutral.
-
-
Sample Loading:
-
Clarify the cell lysate or protein sample by centrifugation or filtration.
-
Load the sample onto the column. For large volumes, the sample can be passed over the column multiple times to improve binding efficiency.
-
-
Washing:
-
Wash the column with 10-15 column volumes of TBS to remove non-specifically bound proteins.
-
-
Elution:
-
Prepare the elution buffer: Dissolve the 3X FLAG peptide in TBS to a final concentration of 100-150 µg/mL.
-
Apply 1-5 column volumes of the elution buffer to the column.
-
Incubate the column with the elution buffer for a period ranging from 30 minutes to 2 hours at room temperature or 4°C.
-
Collect the eluate in fractions.
-
-
Column Regeneration and Storage:
-
To regenerate the column, wash with 3-5 column volumes of 0.1 M glycine HCl, pH 3.5. Do not expose the gel to the glycine buffer for more than 20 minutes.
-
Re-equilibrate the column with TBS.
-
For long-term storage, wash the column with TBS containing 0.02% sodium azide and store at 4°C.
-
Protocol 2: Competitive Elution from Anti-FLAG M2 Magnetic or Agarose Beads (Immunoprecipitation)
This protocol is ideal for smaller-scale purifications and co-immunoprecipitation experiments.
Materials:
-
Anti-FLAG M2 Magnetic Beads or Agarose Beads
-
3X FLAG Peptide
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4)
-
Wash Buffer (e.g., TBS)
-
Elution Buffer: 3X FLAG Peptide dissolved in Wash Buffer
Procedure:
-
Bead Preparation:
-
Wash the required amount of beads with lysis buffer to remove storage solution.
-
-
Binding of 3X FLAG-tagged Protein:
-
Add the clarified cell lysate to the prepared beads.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Prepare the elution buffer by dissolving the 3X FLAG peptide in wash buffer to a final concentration of 100-200 µg/mL. Higher concentrations (up to 1 mg/mL) can be tested to optimize yield.
-
Add 1-2 bead volumes of the elution buffer to the beads.
-
Incubate for 30-60 minutes at room temperature or 4°C with gentle shaking. For potentially higher yields, incubation can be extended.
-
Pellet the beads and carefully collect the supernatant containing the eluted protein.
-
The elution step can be repeated to increase the recovery of the target protein.
-
Visualizations
Caption: Workflow for Immunoprecipitation and Competitive Elution.
Caption: Principle of Competitive Elution with 3X FLAG Peptide.
References
Application Notes and Protocols: Preparing 3X FLAG Peptide TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a 3X FLAG peptide Trifluoroacetic acid (TFA) stock solution. The 3X FLAG peptide is a widely used tool in molecular biology for the competitive elution of 3X FLAG-tagged fusion proteins during affinity purification.[1][2][3] Proper preparation of the peptide stock solution is critical for successful and reproducible experimental outcomes.
Introduction
The 3X FLAG peptide consists of a 23-amino acid sequence (MDYKDHDGDYKDHDIDYKDDDDK) that includes three repeats of the DYKXXD motif.[4][5][6] It is commonly used for the gentle elution of 3X FLAG-tagged proteins from anti-FLAG antibody affinity resins.[1][2] The peptide is typically supplied as a lyophilized powder with trifluoroacetic acid (TFA) as a counterion from the synthesis and purification process.[6][7] While generally acceptable for most applications, the presence of TFA may interfere with certain sensitive downstream assays.[8][9][10] This document provides a comprehensive guide to preparing a 3X FLAG peptide TFA stock solution and considerations for its use.
Physicochemical Properties and Storage
A summary of the key properties of the 3X FLAG peptide is presented below. This information is essential for accurate concentration calculations and proper storage.
| Property | Value | References |
| Amino Acid Sequence | N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C | [1][4][6] |
| One-Letter Sequence | MDYKDHDGDYKDHDIDYKDDDDK | [6][11] |
| Molecular Weight | ~2861.87 g/mol | [1][11][12] |
| Appearance | Lyophilized white to off-white powder | [13] |
| Purity | Typically >95% | [1][12] |
| Storage (Lyophilized) | Store at -20°C for up to 3 years or at -80°C for extended stability. Keep away from moisture. | [11][14] |
| Storage (Reconstituted) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6-12 months. Avoid repeated freeze-thaw cycles. For extended storage, consider adding 50% glycerol. | [1][11][13] |
Experimental Protocols
This protocol describes the preparation of a 5 mg/mL stock solution, a commonly used concentration.
Materials:
-
Lyophilized this compound
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes to prevent condensation.[15]
-
Centrifuge Vial: Briefly centrifuge the vial (e.g., 1,000 x g for 1-2 minutes) to collect all the powder at the bottom.[15]
-
Solvent Addition: Using a sterile pipette, add the appropriate volume of TBS (pH 7.4) to the vial to achieve a final concentration of 5 mg/mL. For example, to a 1 mg vial, add 200 µL of TBS. To a 5 mg vial, add 1 mL of TBS.[1][2]
-
Dissolution: Gently vortex or sonicate the solution to ensure the peptide is completely dissolved.[11] Visually inspect the solution to confirm it is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[2][15] Store the aliquots at -20°C or -80°C.[11][13]
The optimal working concentration of the 3X FLAG peptide can vary depending on the specific application.
| Application | Recommended Working Concentration | References |
| Affinity Chromatography Elution | 100 - 200 µg/mL in TBS | [2][3][16] |
| Immunoprecipitation Elution | 150 µg/mL in TBS | [13][17] |
| Competitive Elution (General) | 0.1 - 1 mg/mL | [1] |
Note: It is recommended to empirically determine the optimal concentration for your specific fusion protein and experimental conditions.[1]
The Role of Trifluoroacetic Acid (TFA)
TFA is a strong acid used during peptide synthesis and purification, and it remains as a counterion in the final lyophilized product.[7][9] For many applications, such as routine affinity purification, the presence of TFA at typical working dilutions is not problematic. However, for sensitive downstream applications, TFA can be a concern:
-
Cytotoxicity: TFA can be cytotoxic at nanomolar concentrations, which may affect cell-based assays.[9]
-
Structural Alterations: TFA can bind to positively charged residues, potentially altering the peptide's conformation and solubility.[9]
-
Assay Interference: It may interfere with certain enzymatic and receptor-binding assays.[9]
For applications where TFA is a concern, several methods can be employed for its removal or exchange with a more biocompatible counterion like acetate (B1210297) or hydrochloride.[8][10][18]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for preparing and using the 3X FLAG peptide stock solution for affinity purification.
Caption: Workflow for 3X FLAG Peptide Stock Preparation and Use.
Signaling Pathways and Logical Relationships
The use of 3X FLAG peptide for competitive elution is based on the principle of specific binding competition. The free peptide in solution competes with the immobilized 3X FLAG-tagged fusion protein for the binding sites on the anti-FLAG antibody.
Caption: Competitive Elution Mechanism of 3X FLAG Peptide.
References
- 1. 3X FLAG Peptide for Elution [engibody.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. research.fredhutch.org [research.fredhutch.org]
- 4. intavispeptides.com [intavispeptides.com]
- 5. 3X Flag Peptide (25mg) [sbsgenetech.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3X FLAG peptide | TargetMol [targetmol.com]
- 12. Calibre Scientific | Protein Ark [proteinark.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. szabo-scandic.com [szabo-scandic.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 采用单克隆抗体亲和凝胶进行的FLAG融合蛋白免疫沉淀 [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
Application Note: High-Fidelity Identification of Protein Interactions Using 3X FLAG-Tag Immunoprecipitation Coupled with Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation (IP) coupled with mass spectrometry (MS) is a powerful and unbiased method for identifying protein-protein interactions and characterizing protein complexes.[1] The use of epitope tags, such as the 3X FLAG tag, provides a reliable and specific handle for isolating a protein of interest (the "bait") along with its interacting partners (the "prey") from a complex cellular lysate.[2] The 3X FLAG system, consisting of the amino acid sequence MDYKDHDGDYKDHDIDYKDDDDK, is particularly advantageous due to its high antigenicity and the availability of high-affinity monoclonal antibodies.[3][4] This allows for efficient purification under native conditions, preserving delicate protein interactions.
Competitive elution using a synthetic 3X FLAG peptide provides a gentle method to release the intact protein complex from the antibody-bead matrix, which is crucial for subsequent analysis by mass spectrometry.[3] This protocol outlines a comprehensive workflow for the immunoprecipitation of 3X FLAG-tagged proteins and their binding partners from cellular extracts, followed by sample preparation for identification by mass spectrometry. Adherence to this protocol is designed to maximize the yield of specific protein complexes while minimizing non-specific background contaminants.
I. Experimental Protocols
This protocol details the step-by-step methodology for 3X FLAG immunoprecipitation, from cell lysis to sample preparation for mass spectrometry analysis. Performing all steps at 4°C, unless otherwise specified, is critical to prevent protein degradation and preserve complex integrity.
A. Preparation of Buffers and Reagents
Proper buffer composition is essential for a successful IP-MS experiment. Non-ionic detergents are recommended to preserve protein-protein interactions; harsh detergents like SDS should be avoided as they can disrupt these interactions and interfere with downstream analysis.
Table 1: Buffer and Reagent Composition
| Reagent/Buffer | Component | Concentration | Notes |
|---|---|---|---|
| Non-denaturing Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM | Do not use RIPA buffer, as deoxycholate can interfere with binding. |
| NaCl | 150 mM | ||
| EDTA | 1 mM | ||
| Triton X-100 or NP-40 | 1% | ||
| Protease Inhibitor Cocktail | 1X | Add fresh just before use to prevent protein degradation. | |
| Phosphatase Inhibitors (optional) | 1X | Add fresh if phosphorylation states are of interest. | |
| Tris-Buffered Saline (TBS) | Tris-HCl, pH 7.4 | 50 mM | Used for washing beads and preparing elution buffer. |
| NaCl | 150 mM | ||
| 3X FLAG Peptide Elution Buffer | 3X FLAG Peptide | 150 ng/µL | Dissolve peptide stock in TBS. Prepare fresh for each experiment. |
| TBS (pH 7.4) | To Final Volume | ||
| Reduction Buffer | Ammonium Bicarbonate | 50 mM | For MS sample prep. |
| Dithiothreitol (DTT) | 10 mM | ||
| Alkylation Buffer | Ammonium Bicarbonate | 50 mM | For MS sample prep. |
| | Iodoacetamide (B48618) (IAA) | 55 mM | Prepare fresh and protect from light. |
B. Protocol Workflow
The following protocol is optimized for a starting cell pellet from a 70-90% confluent 100 mm dish (~10^6 - 10^7 cells). Adjustments may be necessary based on the expression level of the tagged protein.
1. Cell Lysis and Lysate Preparation The goal is to efficiently lyse cells while preserving the integrity of protein complexes.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer (with freshly added inhibitors) to the plate.
-
Incubate on ice for 15-20 minutes with occasional gentle agitation to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the input sample.
2. Immunoprecipitation of 3X FLAG-Tagged Protein This step involves capturing the bait protein and its interactors using anti-FLAG antibody-conjugated magnetic beads.
-
Prepare the anti-FLAG magnetic beads by washing them twice with 1 mL of TBS. Use a magnetic stand to separate the beads from the buffer between washes.
-
Add the cleared lysate to the washed beads.
-
Incubate the lysate-bead mixture for 2-4 hours or overnight at 4°C on a rotator or end-over-end shaker to allow for the formation of the immune complex.
-
Place the tube on a magnetic stand to capture the beads. The supernatant can be saved to check for unbound protein (flow-through).
3. Washing to Remove Non-Specific Binders Thorough washing is critical to reduce background proteins and improve the signal-to-noise ratio in the final MS analysis.
-
Remove the flow-through and wash the beads three times with 1 mL of ice-cold Lysis Buffer or TBS.
-
For each wash, resuspend the beads completely and rotate for 5 minutes at 4°C.
-
After the final wash, carefully remove all residual buffer using a gel-loading tip without disturbing the beads.
4. Elution of Protein Complexes Competitive elution with 3X FLAG peptide gently displaces the bound protein complex from the beads, preserving its integrity.
-
Add 100 µL of 3X FLAG Peptide Elution Buffer (150 ng/µL peptide in TBS) to the beads.
-
Incubate for 30 minutes at 4°C with gentle shaking.
-
Centrifuge the tube briefly (e.g., 1 min at 5,000 x g) and place it on a magnetic stand.
-
Carefully transfer the supernatant containing the eluted protein complex to a new low-retention microcentrifuge tube.
-
Repeat the elution step once more and pool the eluates to maximize yield.
5. Sample Preparation for Mass Spectrometry The eluted protein complexes must be denatured, reduced, alkylated, and digested into peptides for MS analysis.
-
Reduction: Add DTT to the pooled eluate to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 55 mM. Incubate for 20 minutes in the dark at room temperature.
-
Digestion: Add MS-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Cleanup: Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt and concentrate the peptides using C18 spin tips or an equivalent method.
-
The purified peptides are now ready for analysis by LC-MS/MS.
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters of the protocol for quick reference.
Table 2: Protocol Parameters at a Glance
| Step | Parameter | Value | Unit |
|---|---|---|---|
| Cell Lysis | Centrifugation Speed | 14,000 | x g |
| Centrifugation Time | 15 | minutes | |
| Immunoprecipitation | Incubation Time | 2 - overnight | hours |
| Incubation Temperature | 4 | °C | |
| Washing | Number of Washes | 3 | |
| Wash Incubation Time | 5 | minutes | |
| Elution | 3X FLAG Peptide Conc. | 150 | ng/µL |
| Elution Incubation Time | 30 | minutes | |
| Number of Elutions | 2 | ||
| MS Prep: Reduction | DTT Concentration | 10 | mM |
| Incubation Temperature | 56 | °C | |
| MS Prep: Alkylation | Iodoacetamide Conc. | 55 | mM |
| Incubation Time | 20 | minutes | |
| MS Prep: Digestion | Incubation Time | overnight |
| | Incubation Temperature | 37 | °C |
III. Visualized Workflow
The diagram below illustrates the complete experimental workflow from cell harvesting to mass spectrometry analysis.
References
Application Notes and Protocols for Co-Immunoprecipitation using 3X FLAG Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing co-immunoprecipitation (Co-IP) experiments using a 3X FLAG-tagged bait protein and elution with a 3X FLAG peptide. Special consideration is given to the use of 3X FLAG peptide supplied as a trifluoroacetic acid (TFA) salt, a common counter-ion from peptide synthesis.
Introduction
Co-immunoprecipitation is a powerful technique to study protein-protein interactions in vivo. By using an antibody to pull down a specific protein (the "bait"), interacting proteins (the "prey") can be co-purified and subsequently identified. The 3X FLAG epitope tag (a short polypeptide sequence of DYKDDDDK repeated three times) is a widely used tool for this purpose due to the availability of high-affinity and specific monoclonal antibodies.[1] Elution of the captured protein complex using a competitive 3X FLAG peptide allows for the recovery of the complex under native conditions, preserving protein-protein interactions for downstream analysis.[1]
The 3X FLAG peptide is often supplied as a TFA salt (3X FLAG peptide TFA). TFA is a strong acid used during peptide synthesis and purification.[2] While the presence of residual TFA in the peptide stock solution is generally not a concern for the competitive elution process itself, it is important to be aware of its potential effects on downstream applications, particularly mass spectrometry, where it can cause ion suppression.[3][4]
Data Presentation
Table 1: Recommended Concentrations for 3X FLAG Peptide Elution
| Elution Condition | 3X FLAG Peptide Concentration | Incubation Time & Temperature | Notes |
| Standard Elution | 100 - 200 µg/mL | 30-60 min at 4°C with gentle agitation | A commonly used starting concentration for efficient elution. |
| High-Affinity Interactions | Up to 500 µg/mL (0.5 mg/mL) | 1-2 hours at 4°C or 30 min at room temperature | May be required for very strong bait-antibody interactions or to maximize yield. |
| Mass Spectrometry | 150 µg/mL | 2 hours at 4°C | A concentration cited in protocols leading to mass spectrometry analysis. |
| Out-competition Control | 340 µM | Co-incubation with lysate | Used to demonstrate the specificity of the immunoprecipitation. |
Table 2: Alternative Elution Methods
| Elution Method | Reagent | Conditions | Advantages | Disadvantages |
| Acidic Elution | 0.1 M Glycine-HCl, pH 2.5-3.5 | 5-10 min at room temperature, followed by immediate neutralization with 1 M Tris-HCl, pH 8.0 | Fast and efficient. | Can denature proteins and disrupt protein-protein interactions. |
| Denaturing Elution | 2X SDS-PAGE Sample Buffer | Boil for 5-10 min | Complete elution of all bound proteins. | Denatures proteins, co-elutes antibody heavy and light chains, not suitable for functional assays. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of a 3X FLAG-Tagged Protein
This protocol outlines the key steps for performing a Co-IP experiment starting from cell lysis to the elution of the protein complex.
Materials:
-
Cells expressing a 3X FLAG-tagged protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease and phosphatase inhibitor cocktails
-
Anti-FLAG M2 affinity gel (e.g., agarose (B213101) beads)
-
This compound
-
Wash Buffer (e.g., TBS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
-
Add the equilibrated affinity gel to the protein lysate.
-
Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Prepare the 3X FLAG peptide elution solution by dissolving the this compound in Wash Buffer to the desired concentration (see Table 1). It is good practice to check and adjust the pH of the elution buffer to ~7.4 after dissolving the peptide, as the TFA can make it slightly acidic.
-
Add the elution buffer to the beads.
-
Incubate at 4°C with gentle agitation for 30-60 minutes.
-
Pellet the beads by centrifugation.
-
Carefully collect the supernatant containing the eluted protein complex.
-
Protocol 2: Preparation of 3X FLAG Peptide Elution Buffer
Materials:
-
This compound (lyophilized powder)
-
Tris-Buffered Saline (TBS), pH 7.4 (50 mM Tris-HCl, 150 mM NaCl)
Procedure:
-
Stock Solution (e.g., 5 mg/mL):
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Dissolve the peptide in TBS to a final concentration of 5 mg/mL.
-
Gently vortex to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution (e.g., 150 µg/mL):
-
Thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired working concentration (e.g., 150 µg/mL) with ice-cold TBS.
-
Check the pH of the final working solution and adjust to pH 7.4 if necessary using dilute NaOH or HCl.
-
Keep the working solution on ice until use.
-
Mandatory Visualization
Caption: Workflow of a typical co-immunoprecipitation experiment.
Caption: Principle of competitive elution with 3X FLAG peptide.
Caption: Troubleshooting common issues in Co-IP experiments.
References
Elution of 3X FLAG Fusion Proteins Under Native Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the elution of 3X FLAG-tagged fusion proteins from affinity resins under native conditions. Maintaining the native conformation and biological activity of the purified protein is crucial for downstream applications such as enzyme assays, structural studies, and analysis of protein-protein interactions. This guide covers three primary methods for native elution: competitive elution with 3X FLAG peptide, acidic elution with glycine-HCl, and enzymatic cleavage using enterokinase.
Introduction to Native Elution of 3X FLAG Fusion Proteins
The 3X FLAG tag is a popular epitope tag for protein purification due to its high affinity for the anti-FLAG M2 antibody and the availability of specific elution methods. Native elution strategies are designed to preserve the protein's tertiary and quaternary structure, and consequently its biological function. The choice of elution method depends on several factors, including the specific characteristics of the protein of interest, the required purity, and the intended downstream applications.
Three primary native elution strategies are discussed:
-
Competitive Elution with 3X FLAG Peptide: This is the most gentle elution method, involving the use of a high concentration of free 3X FLAG peptide to compete with the 3X FLAG-tagged fusion protein for binding to the anti-FLAG M2 antibody on the affinity resin. This method is often associated with high purity and preservation of protein activity.[1][2]
-
Acidic Elution with Glycine-HCl: This method utilizes a low pH buffer to disrupt the interaction between the FLAG tag and the M2 antibody. While generally effective and rapid, it may not be suitable for proteins that are sensitive to low pH. Immediate neutralization of the eluate is critical to prevent protein denaturation.[3]
-
Enzymatic Cleavage with Enterokinase: The 3X FLAG tag inherently contains a recognition site for the protease enterokinase.[4] This method allows for the elution of the untagged, native protein from the affinity resin, which can be advantageous for certain applications where the tag might interfere with protein function or structural studies.
Comparative Overview of Native Elution Methods
| Feature | Competitive Elution (3X FLAG Peptide) | Acidic Elution (Glycine-HCl) | Enzymatic Cleavage (Enterokinase) |
| Principle | Competition for antibody binding site | Disruption of antibody-antigen interaction at low pH | Proteolytic cleavage of the tag |
| Purity | High to Very High | High, but may co-elute non-specifically bound proteins | Very High (elutes untagged protein) |
| Yield | Generally high, but can be protein-dependent | High and efficient | Dependent on cleavage efficiency |
| Protein Activity | Excellent preservation of activity | Risk of denaturation for pH-sensitive proteins | Excellent preservation of native protein activity |
| Speed | Slower (requires incubation) | Fast | Slower (requires incubation for cleavage) |
| Cost | High (due to the cost of 3X FLAG peptide) | Low | Moderate to High (cost of protease) |
| Eluate | Contains 3X FLAG peptide and eluted protein | Requires immediate neutralization | Contains untagged protein and protease |
| Resin Reusability | Yes, with regeneration | Yes, with regeneration | Yes, with regeneration |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for each of the native elution methods.
General Workflow for 3X FLAG Fusion Protein Purification
The overall process of purifying a 3X FLAG fusion protein involves cell lysis, binding of the tagged protein to an anti-FLAG affinity resin, washing to remove unbound proteins, and finally, eluting the purified protein.
Protocol 1: Competitive Elution with 3X FLAG Peptide
This protocol describes the elution of a 3X FLAG fusion protein by competing for binding to the anti-FLAG M2 affinity resin with an excess of free 3X FLAG peptide. This is considered the mildest elution method.[1]
Materials:
-
Anti-FLAG M2 Affinity Gel (e.g., Agarose beads)
-
Binding/Wash Buffer: Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
3X FLAG Peptide (e.g., Sigma-Aldrich F4799)
-
Elution Buffer: 100-200 µg/mL 3X FLAG peptide in TBS
-
Microcentrifuge tubes or chromatography columns
Procedure:
-
Binding:
-
Equilibrate the anti-FLAG M2 affinity gel with TBS.
-
Incubate the clarified cell lysate containing the 3X FLAG fusion protein with the equilibrated resin. The incubation time can vary from 1-2 hours to overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the resin with 10-15 column volumes of cold TBS to remove non-specifically bound proteins. Repeat the wash step at least three times.
-
-
Elution:
-
Prepare the elution buffer by dissolving the 3X FLAG peptide in TBS to a final concentration of 100-200 µg/mL.
-
Add 1-5 column volumes of the elution buffer to the resin.
-
Incubate for 30 minutes to 1 hour at 4°C with gentle shaking. For higher yields, the elution step can be repeated.
-
Collect the eluate by centrifugation or gravity flow.
-
-
Resin Regeneration:
-
To reuse the resin, wash it with 3 column volumes of 0.1 M glycine-HCl, pH 3.5, followed by re-equilibration with TBS.
-
Protocol 2: Acidic Elution with Glycine-HCl
This method employs a low pH buffer to elute the bound protein. It is a rapid and cost-effective alternative to peptide competition, but requires careful handling to avoid protein denaturation.
Materials:
-
Anti-FLAG M2 Affinity Gel
-
Binding/Wash Buffer: Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Acidic Elution Buffer: 0.1 M Glycine-HCl, pH 3.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Microcentrifuge tubes or chromatography columns
Procedure:
-
Binding and Washing:
-
Follow the same binding and washing steps as described in Protocol 1.
-
-
Elution:
-
Add 1-5 column volumes of Acidic Elution Buffer (0.1 M Glycine-HCl, pH 3.5) to the resin.
-
Incubate for 5-10 minutes at room temperature.
-
Collect the eluate.
-
-
Neutralization:
-
Immediately neutralize the eluate by adding a predetermined volume of Neutralization Buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 8.0) to bring the pH to a neutral range.
-
-
Resin Regeneration:
-
Wash the resin immediately with TBS to re-equilibrate it for future use.
-
Protocol 3: Enzymatic Cleavage with Enterokinase
This protocol allows for the elution of the target protein without the 3X FLAG tag. The 3X FLAG tag contains an enterokinase recognition site (Asp-Asp-Asp-Asp-Lys) that can be cleaved by the protease.
Materials:
-
Anti-FLAG M2 Affinity Gel
-
Binding/Wash Buffer: Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Enterokinase (e.g., recombinant, highly purified)
-
Cleavage Buffer: As recommended by the enterokinase manufacturer (typically a Tris-based buffer at neutral pH)
-
Microcentrifuge tubes or chromatography columns
Procedure:
-
Binding and Washing:
-
Follow the same binding and washing steps as described in Protocol 1.
-
-
On-Column Cleavage:
-
After the final wash, resuspend the resin in 1-2 column volumes of Cleavage Buffer.
-
Add enterokinase to the resin slurry. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1 unit of enterokinase per 50 µg of fusion protein can be used.
-
Incubate the reaction at the recommended temperature for the enzyme (e.g., room temperature or 4°C) for a period of 2 to 16 hours, with gentle agitation. The cleavage efficiency should be monitored by taking small aliquots and analyzing them by SDS-PAGE.
-
Collect the eluate containing the untagged protein by centrifugation or gravity flow. The 3X FLAG tag will remain bound to the resin.
-
-
Removal of Enterokinase:
-
If the enterokinase itself is tagged (e.g., with a His-tag), it can be removed from the eluate using a secondary affinity chromatography step.
-
-
Resin Regeneration:
-
Wash the resin with 0.1 M glycine-HCl, pH 3.5 to remove the bound 3X FLAG tag, followed by re-equilibration with TBS.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no elution with 3X FLAG peptide | Insufficient peptide concentration | Increase the concentration of the 3X FLAG peptide in the elution buffer. Perform sequential elutions and pool the fractions. |
| Short incubation time | Increase the incubation time to allow for complete competition. | |
| Protein aggregation on the column | Add non-ionic detergents (e.g., 0.01% Tween-20) to the elution buffer. | |
| Protein precipitation after acidic elution | Protein is sensitive to low pH | Neutralize the eluate immediately after collection. Consider using the competitive elution method instead. |
| Inefficient enzymatic cleavage | Inaccessible cleavage site | Consider engineering a longer linker between the 3X FLAG tag and the protein of interest. Optimize cleavage conditions (temperature, time, enzyme concentration). |
| Inactive enzyme | Use a fresh batch of enterokinase and ensure proper storage conditions. |
Conclusion
The elution of 3X FLAG fusion proteins under native conditions is a critical step for obtaining functional proteins for a variety of downstream applications. The choice between competitive elution, acidic elution, and enzymatic cleavage should be carefully considered based on the specific requirements of the experiment and the nature of the protein of interest. The protocols provided in this guide offer a starting point for the successful purification of active 3X FLAG-tagged proteins. Optimization of these protocols for each specific fusion protein is recommended to achieve the best results in terms of yield, purity, and biological activity.
References
Downstream Applications Following 3X FLAG Peptide Elution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The 3X FLAG epitope tag (MDYKDHDGDYKDHDIDYKDDDDK) is a widely used tool for the affinity purification of recombinant proteins. Its small size and high antigenicity allow for efficient immunoprecipitation (IP) with anti-FLAG antibodies. Elution with a competitive 3X FLAG peptide provides a gentle and specific method to recover the tagged protein and its interacting partners in their native conformation, making it an ideal starting point for a multitude of downstream applications.
These application notes provide detailed protocols and practical guidance for researchers utilizing 3X FLAG peptide elution in their experimental workflows. The focus is on ensuring the integrity and functionality of the eluted protein complexes for subsequent analysis, which is critical for obtaining reliable and reproducible data in basic research and drug development.
II. Core Protocol: 3X FLAG Immunoprecipitation and Peptide Elution
This core protocol outlines the essential steps for capturing a 3X FLAG-tagged protein from a cell lysate and eluting it using a competitive 3X FLAG peptide.
Experimental Workflow: Immunoprecipitation and Elution
Protocol: 3X FLAG Immunoprecipitation and Elution
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON™ X-100. Supplement with protease and phosphatase inhibitors immediately before use.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl.
-
3X FLAG Peptide Stock Solution: 5 mg/mL in TBS (50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Aliquot and store at -20°C.[1][2][3]
-
Elution Buffer: Dilute the 3X FLAG peptide stock solution to a working concentration of 100-200 µg/mL in Wash Buffer.[3][4] Prepare fresh for each experiment.
-
Anti-FLAG M2 Affinity Gel/Beads: (e.g., Sigma-Aldrich).
-
Cell lysate containing the 3X FLAG-tagged protein of interest.
Procedure:
-
Cell Lysis:
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-wash the required amount of anti-FLAG M2 affinity gel with ice-cold Lysis Buffer.
-
Add the clarified cell lysate to the pre-washed beads and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 1-2 bead volumes of Elution Buffer to the beads.
-
Incubate for 30-60 minutes at 4°C with gentle shaking. For higher yields, this step can be repeated.
-
Pellet the beads and carefully collect the supernatant containing the eluted protein complex. Avoid transferring any beads.
-
III. Application Note 1: Mass Spectrometry for Protein Identification and Interaction Analysis
Competitive elution with 3X FLAG peptide is highly compatible with mass spectrometry (MS) as it avoids the co-elution of antibody heavy and light chains, which can interfere with the analysis. This method is ideal for identifying the bait protein and its interacting partners.
Quantitative Data Presentation: Co-Immunoprecipitation Mass Spectrometry
The following table represents typical quantitative data from a FLAG-IP experiment coupled with label-free quantification (LFQ) mass spectrometry, investigating the interactome of a FLAG-tagged protein (e.g., a receptor tyrosine kinase) upon stimulation.
Table 1: Quantitative Proteomic Analysis of a FLAG-Tagged Bait Protein Interactome
| Protein ID | Gene Name | LFQ Intensity (Unstimulated) | LFQ Intensity (Stimulated) | Fold Change (Stimulated/Unstimulated) | p-value |
| P00533 | EGFR | 1.2 x 1010 | 1.1 x 1010 | 0.92 | 0.85 |
| P62993 | GRB2 | 5.4 x 107 | 8.9 x 108 | 16.5 | <0.001 |
| P43403 | SHC1 | 2.1 x 107 | 4.5 x 108 | 21.4 | <0.001 |
| Q13480 | CBL | 1.5 x 106 | 3.2 x 107 | 21.3 | <0.01 |
| P60709 | ACTB | 8.2 x 105 | 9.1 x 105 | 1.1 | 0.92 |
This is representative data. Actual results will vary depending on the protein of interest and experimental conditions.
Experimental Protocol: In-Solution Digestion for Mass Spectrometry
This protocol describes the preparation of the eluted protein sample for analysis by LC-MS/MS.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
Acetonitrile (ACN)
Procedure:
-
Reduction and Alkylation:
-
To the eluted protein sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the concentration of any interfering substances from the elution buffer.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides with a solution of 50% ACN and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
IV. Application Note 2: Western Blotting for Verification and Semi-Quantitative Analysis
Western blotting is a crucial downstream application to verify the successful immunoprecipitation of the FLAG-tagged protein and to detect the presence of known or suspected interacting partners.
Quantitative Data Presentation: Densitometry of Western Blots
The following table illustrates semi-quantitative data obtained from densitometric analysis of a Western blot following a co-immunoprecipitation experiment.
Table 2: Semi-Quantitative Western Blot Analysis of Co-Immunoprecipitated Proteins
| Protein | Input (Relative Density) | Eluate (Relative Density) | Fold Enrichment (Eluate/Input) |
| FLAG-Bait Protein | 1.00 | 25.6 | 25.6 |
| Interacting Protein A | 1.00 | 18.2 | 18.2 |
| Negative Control (Actin) | 1.00 | 0.8 | 0.8 |
This is representative data. Values are normalized to the input lane.
Experimental Protocol: Western Blotting of Eluted Proteins
Procedure:
-
Sample Preparation:
-
Mix the eluted protein sample with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel, including a lane for the input lysate as a control.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the FLAG-tag or the interacting protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
V. Application Note 3: Enzyme Activity Assays
The gentle nature of 3X FLAG peptide elution is ideal for preserving the enzymatic activity of the purified protein, allowing for subsequent functional studies.
Quantitative Data Presentation: Enzyme Kinetic Parameters
The following table provides an example of kinetic parameters determined for a FLAG-purified enzyme.
Table 3: Kinetic Parameters of a FLAG-Purified Kinase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Peptide Substrate | 15.2 ± 1.8 | 125.6 ± 7.3 | 10.5 | 6.9 x 105 |
| ATP | 25.4 ± 2.5 | 130.1 ± 8.1 | 10.8 | 4.3 x 105 |
This is representative data. Actual values will depend on the specific enzyme and assay conditions.
Experimental Protocol: General Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity. The specific substrates, buffers, and detection methods will need to be optimized for the enzyme of interest.
Procedure:
-
Buffer Exchange (if necessary): If the elution buffer is incompatible with the enzyme assay, perform a buffer exchange using a desalting column or dialysis.
-
Assay Setup:
-
Prepare a reaction mixture containing the appropriate buffer, substrate(s), and any necessary cofactors.
-
Pre-warm the reaction mixture to the optimal temperature for the enzyme.
-
-
Initiate the Reaction:
-
Add a known amount of the eluted enzyme to the reaction mixture to start the reaction.
-
-
Measure Activity:
-
Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate. This can be done using various methods, such as spectrophotometry, fluorimetry, or luminescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.
-
To determine Km and Vmax, perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
VI. Application Note 4: Analysis of Post-Translational Modifications (PTMs)
FLAG immunoprecipitation followed by mass spectrometry is a powerful technique for identifying and mapping post-translational modifications (PTMs) on a protein of interest and its interactors.
Logical Relationship: PTM Analysis Workflow
Protocol: PTM Analysis
The protocol for PTM analysis by mass spectrometry is similar to the one described in Application Note 1. However, specific enrichment steps may be required depending on the PTM of interest (e.g., using titanium dioxide for phosphopeptide enrichment). The data analysis software should also be configured to search for specific PTMs.
VII. Signaling Pathway Analysis: EGFR Signaling
FLAG-tagging and immunoprecipitation are frequently used to study protein-protein interactions within signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer, has been extensively studied using this approach.
Upon EGF binding, EGFR dimerizes and becomes autophosphorylated on multiple tyrosine residues. These phosphotyrosine sites serve as docking sites for adaptor proteins like GRB2 and SHC1, which in turn recruit other signaling molecules to activate downstream pathways such as the RAS-MAPK cascade. Co-immunoprecipitation of FLAG-tagged EGFR allows for the identification of these direct and indirect binding partners and how these interactions change upon EGF stimulation.
Diagram: EGFR Signaling Complex Identified by FLAG Co-IP
VIII. Troubleshooting
Table 4: Troubleshooting Guide for Downstream Applications
| Issue | Possible Cause | Suggested Solution |
| Low protein yield after elution | Inefficient elution. | Increase 3X FLAG peptide concentration or incubation time. Perform a second elution. |
| Protein degradation. | Ensure protease inhibitors are fresh and used at the correct concentration. Keep samples on ice. | |
| Contaminating proteins in MS | Non-specific binding to beads. | Increase the number of wash steps or the salt concentration in the wash buffer. Pre-clear the lysate with beads alone before IP. |
| No enzyme activity | Enzyme denatured during elution. | Ensure the elution buffer pH is neutral. If using acidic elution, neutralize the eluate immediately. |
| Inhibitory components in eluate. | Perform buffer exchange to remove the 3X FLAG peptide and other buffer components. | |
| High background in Western blot | Insufficient washing. | Increase the number of washes and the volume of wash buffer. |
| Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. Use a high-quality primary antibody. |
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 3X FLAG Peptide TFA in Cell Lysate Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3X FLAG peptide system is a widely utilized tool for the affinity purification of recombinant proteins expressed with a 3X FLAG epitope tag. This system relies on the high affinity and specificity of the anti-FLAG antibody for the 3X FLAG peptide sequence (MDYKDHDGDYKDHDIDYKDDDDK). Trifluoroacetic acid (TFA) is often used during the synthesis and purification of the 3X FLAG peptide, and it is typically removed during the final processing steps. The resulting peptide is highly pure and suitable for competitive elution of 3X FLAG-tagged proteins from an anti-FLAG affinity resin under native conditions. This document provides detailed application notes and protocols for the use of 3X FLAG peptide in the preparation of cell lysates and the subsequent immunoprecipitation and elution of 3X FLAG-tagged proteins.
Data Presentation
Table 1: Comparison of Elution Methods for 3X FLAG-Tagged Proteins
| Elution Method | Principle | Advantages | Disadvantages | Protein Yield | Purity |
| 3X FLAG Peptide Competition | Competitive displacement of the 3X FLAG-tagged protein from the anti-FLAG antibody by a high concentration of free 3X FLAG peptide. | Elution under native conditions, preserving protein structure and function. High specificity.[1][2] | Peptide can be costly. May require optimization of peptide concentration and incubation time for efficient elution. | Generally considered the most efficient for native elution, though quantitative data is often protein-dependent. Some reports suggest yields can be variable. | High |
| Acidic Elution | Disruption of the antibody-antigen interaction by lowering the pH, typically using 0.1 M glycine-HCl, pH 3.5. | Fast and efficient.[1] | Requires immediate neutralization of the eluate to prevent protein denaturation. May not be suitable for pH-sensitive proteins. | Can be high, but the harsh conditions may lead to protein aggregation and loss of activity. | High, but co-elution of non-specifically bound proteins can occur. |
| SDS-PAGE Sample Buffer | Denaturation of both the antibody and the target protein, releasing the protein from the affinity resin. | Very efficient for qualitative analysis (e.g., Western blotting). | Denatures the protein, rendering it unsuitable for functional assays. The antibody is also denatured and co-elutes, which can interfere with downstream analysis. | High, for denatured protein. | Contains denatured antibody (heavy and light chains). |
Table 2: Key Parameters for 3X FLAG Peptide Elution
| Parameter | Recommended Range/Value | Notes |
| 3X FLAG Peptide Concentration | 100 - 600 µg/mL | Higher concentrations may improve elution efficiency, but should be optimized for each specific protein.[3] |
| Elution Buffer | Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 | The peptide is typically dissolved in TBS. |
| Incubation Time | 5 minutes - 2 hours | Longer incubation times may increase yield.[4] |
| Incubation Temperature | 4°C or Room Temperature | 4°C is generally recommended to maintain protein stability. |
| Number of Elutions | 1-3 | Multiple, sequential elutions with fresh peptide solution can maximize protein recovery. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate Containing 3X FLAG-Tagged Protein
This protocol is a general guideline for the lysis of mammalian cells. Optimization may be required depending on the cell type and the specific protein of interest.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors to the cell monolayer.
-
Incubate on ice for 10-15 minutes with occasional gentle agitation.
-
Scrape the cells from the culture dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified cell lysate) to a new pre-chilled microcentrifuge tube. This lysate is now ready for immunoprecipitation.
Protocol 2: Immunoprecipitation of 3X FLAG-Tagged Protein
Materials:
-
Clarified cell lysate containing the 3X FLAG-tagged protein
-
Anti-FLAG M2 Affinity Gel (e.g., agarose (B213101) beads)
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Equilibrate the required amount of anti-FLAG M2 affinity gel by washing it three times with ice-cold Wash Buffer.
-
Add the clarified cell lysate to the equilibrated affinity gel in a microcentrifuge tube.
-
Incubate the mixture on an end-over-end rotator for 1-4 hours or overnight at 4°C to allow for binding of the 3X FLAG-tagged protein to the beads.
-
Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant (unbound fraction).
-
Wash the affinity gel three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
Protocol 3: Elution of 3X FLAG-Tagged Protein using 3X FLAG Peptide
Materials:
-
Immunoprecipitated 3X FLAG-tagged protein bound to anti-FLAG M2 affinity gel
-
3X FLAG Peptide
-
Elution Buffer (e.g., TBS)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare the 3X FLAG peptide elution solution by dissolving the peptide in Elution Buffer to a final concentration of 100-200 µg/mL.
-
Add 2-10 bed volumes of the 3X FLAG peptide elution solution to the washed affinity gel.
-
Incubate the mixture for 30 minutes at 4°C with gentle agitation.
-
Pellet the affinity gel by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant containing the eluted protein to a new pre-chilled microcentrifuge tube. This is the first eluate.
-
For maximal recovery, repeat the elution step (steps 2-5) with a fresh aliquot of the 3X FLAG peptide elution solution and pool the eluates.
-
The eluted protein is now ready for downstream applications or can be stored at -80°C.
Mandatory Visualizations
Experimental Workflow for 3X FLAG Immunoprecipitation
Caption: Workflow of 3X FLAG immunoprecipitation and elution.
NF-κB Signaling Pathway Example
References
Troubleshooting & Optimization
Technical Support Center: 3X FLAG® Peptide Elution
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low protein yield during 3X FLAG® peptide elution.
Troubleshooting Guide: Low Elution Yield
Low recovery of your 3X FLAG-tagged protein can be attributed to several factors, from suboptimal elution conditions to issues with the protein itself. This guide will walk you through a systematic approach to identify and resolve the root cause of the problem.
Immediate Checks
-
Confirm the Correct FLAG Peptide: Ensure you are using the 3X FLAG peptide for elution of a 3X FLAG-tagged protein. Standard 1X FLAG peptide is not effective for eluting 3X FLAG-tagged fusion proteins.[1][2][3]
-
Verify Peptide Concentration: A commonly used starting concentration for 3X FLAG peptide is 100-150 µg/mL.[1][4] If yields are low, consider increasing the concentration.
-
Check Elution Buffer pH: The elution buffer, typically Tris-buffered saline (TBS), should be at a physiological pH (around 7.4) to ensure optimal peptide activity and protein stability.
Systematic Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: Why is my protein not eluting with 3X FLAG peptide?
A1: There are several potential reasons for this issue:
-
Incorrect Peptide: You might be using a 1X FLAG peptide, which is not effective for eluting 3X FLAG-tagged proteins.
-
Insufficient Peptide Concentration: The concentration of the 3X FLAG peptide may be too low to compete effectively with the resin-bound protein. A typical starting concentration is 100-150 µg/mL, but this may need to be optimized.
-
Short Incubation Time: The elution incubation time may be too short. Try increasing the incubation time to 30 minutes or longer, with gentle agitation.
-
Inaccessible Tag: The 3X FLAG tag on your protein of interest might be sterically hindered or masked within the folded protein, preventing efficient binding to the antibody resin and/or competition by the free peptide.
-
High Affinity Interaction: The interaction between your specific 3X FLAG-tagged protein and the anti-FLAG M2 antibody might be exceptionally strong, making competitive elution difficult.
Q2: Can I increase the concentration of the 3X FLAG peptide?
A2: Yes, increasing the peptide concentration is a common strategy to improve elution yield. Concentrations up to 0.5 mg/mL have been reported to be effective. It is advisable to perform a titration to determine the optimal concentration for your specific protein.
Q3: How can I improve the efficiency of the elution?
A3: To enhance elution efficiency:
-
Perform Sequential Elutions: Instead of a single elution, perform two or more sequential elutions and pool the eluates.
-
Increase Incubation Time and Temperature: While often performed at 4°C to maintain protein stability, increasing the incubation temperature to room temperature or 37°C for a short period (e.g., 20-30 minutes) can improve elution efficiency. However, be mindful of your protein's stability at higher temperatures.
-
Optimize Buffer Conditions: Ensure your elution buffer has a physiological salt concentration (e.g., 150 mM NaCl) and a neutral pH.
Q4: What are the alternatives to 3X FLAG peptide elution if my yield is still low?
A4: If competitive elution with the 3X FLAG peptide is not yielding satisfactory results, you can consider the following alternatives:
-
Acidic Elution: Using a low pH buffer, such as 0.1 M glycine-HCl at pH 3.5, can effectively dissociate the protein from the antibody resin. A key consideration is that the eluted protein must be immediately neutralized with a buffer like 1M Tris-HCl, pH 8.0 to prevent denaturation.
-
SDS-PAGE Sample Buffer: Elution with SDS-PAGE sample buffer (Laemmli buffer) is highly efficient but will denature the protein. This method is suitable if the downstream application is SDS-PAGE and Western blotting, but it renders the protein inactive and prevents reuse of the affinity resin.
Q5: How can I check if my 3X FLAG tag is accessible?
A5: You can assess the accessibility of your 3X FLAG tag by performing a Western blot on the cell lysate (input) and the flow-through fractions. If the protein is detected in the input but not in the bound fraction, and is present in the flow-through, it suggests a binding issue, possibly due to an inaccessible tag. In such cases, consider re-cloning with the tag at a different terminus (N- or C-terminus) or using a longer linker between the tag and the protein.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| 3X FLAG Peptide Concentration | 100 - 500 µg/mL | Start with 100-150 µg/mL and titrate upwards if yield is low. |
| Incubation Time | 20 - 60 minutes | Longer incubation can improve yield, but monitor protein stability. |
| Incubation Temperature | 4°C - 37°C | Higher temperatures can increase efficiency but may compromise protein integrity. |
| Elution Volume | 1-5 column volumes per elution | Perform multiple, smaller volume elutions for better recovery. |
| Expected Yield | ~50% or higher | Yield is highly dependent on the specific protein. |
Key Experimental Protocols
Standard 3X FLAG Peptide Elution Protocol
-
Preparation of Elution Buffer: Prepare a solution of 100-150 µg/mL 3X FLAG peptide in Tris-buffered saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Washing: After binding your 3X FLAG-tagged protein to the anti-FLAG M2 affinity resin, wash the resin three times with 10-12 bed volumes of cold TBS to remove non-specifically bound proteins.
-
Elution: a. Add 1-2 bed volumes of the 3X FLAG peptide elution buffer to the resin. b. Incubate for 30 minutes at 4°C with gentle, end-over-end rotation. c. Centrifuge the resin at a low speed (e.g., 1,000 x g) for 1 minute and carefully collect the supernatant (the eluate).
-
Repeat Elution: For improved yield, repeat the elution step with a fresh aliquot of elution buffer and pool the eluates.
Alternative Elution: Acidic Elution with Glycine-HCl
-
Washing: Perform the washing steps as described in the standard protocol.
-
Elution: a. Add 1-2 bed volumes of 0.1 M glycine-HCl, pH 3.5 to the resin. b. Incubate for 5-10 minutes at room temperature with gentle mixing. c. Centrifuge and collect the supernatant.
-
Neutralization: Immediately neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.0. This is crucial to prevent protein denaturation.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimizing 3X FLAG Peptide Elution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the elution of 3X FLAG-tagged proteins from ANTI-FLAG® M2 affinity resins using 3X FLAG peptide.
Troubleshooting Guide
This guide addresses common issues encountered during the competitive elution of 3X FLAG-tagged proteins.
Problem 1: Low Elution Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Competition | Increase the concentration of the 3X FLAG peptide. Concentrations can range from 100 µg/mL to 0.6 mg/mL.[1][2] Consider performing sequential elutions and pooling the eluates.[3][4] |
| Insufficient Incubation Time | Extend the incubation time with the 3X FLAG peptide solution. Recommended times vary from 30 minutes to overnight at 4°C.[3][5][6] |
| Suboptimal Temperature | While 4°C is common to maintain protein stability, elution can sometimes be more efficient at room temperature or even 37°C for shorter periods (e.g., 20 minutes).[4][7] This must be tested empirically based on the stability of the target protein. |
| High Affinity of 3X FLAG Tag | The 3xFLAG tag has a high affinity for the M2 antibody, which can make elution challenging.[8] Increasing peptide concentration and incubation time are the primary strategies to overcome this. |
| Protein Precipitation | The eluted protein may be precipitating out of solution. Ensure the elution buffer is compatible with your protein's stability requirements. |
| Incorrect Peptide Used | Ensure you are using the 3X FLAG peptide (e.g., Sigma F4799) and not the single FLAG peptide (e.g., Sigma F3290), as the latter will not efficiently elute 3X FLAG-tagged proteins.[1][9] |
Problem 2: High Background / Non-Specific Binding
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Washing | Increase the number of wash steps (3-5 times) and the volume of wash buffer (at least 20 times the resin volume) after binding the lysate to the resin.[3] |
| Inadequate Wash Buffer Composition | Increase the salt concentration (e.g., up to 350 mM NaCl) in the wash buffer to disrupt non-specific ionic interactions.[5] Adding a non-ionic detergent (e.g., 0.5% Nonidet™ P40) can also help reduce non-specific binding.[10] |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with beads that do not have the antibody attached before performing the immunoprecipitation.[11][12] |
| Cross-Reactivity of Antibody | Use a negative control, such as a lysate from cells that do not express the FLAG-tagged protein, to identify proteins that non-specifically bind to the antibody or beads.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 3X FLAG peptide for elution?
A1: The recommended starting concentration is typically 100-150 µg/mL.[1][6][7] However, this can be optimized, and concentrations ranging from 200 ng/mL to 0.6 mg/mL have been reported.[1][2] If you experience low yield, increasing the concentration is a common troubleshooting step.[8]
Q2: What are the ideal incubation time and temperature for elution?
A2: Standard protocols often suggest incubating for 30-60 minutes at 4°C or room temperature.[5][7] For tightly bound proteins, extending the incubation to 2 hours or even overnight at 4°C can improve yield.[3][5] Some protocols suggest a shorter incubation of 20 minutes at 37°C.[4] The optimal conditions should be determined empirically, considering the stability of your protein of interest.
Q3: Can I reuse the ANTI-FLAG M2 affinity resin after peptide elution?
A3: Yes, the resin can be regenerated for reuse. After competitive elution with the 3X FLAG peptide, it is recommended to wash the column with a low pH buffer, such as 0.1 M glycine (B1666218) HCl, pH 3.5, to remove any remaining bound protein. The column should then be immediately re-equilibrated with a neutral buffer like TBS.[1][13][14] Do not leave the resin in the acidic glycine solution for more than 20 minutes.[13]
Q4: My protein is still bound to the beads after elution. What can I do?
A4: If competitive elution with 3X FLAG peptide is inefficient, you can try alternative elution methods. However, these are often denaturing.
-
Acidic Elution: Use 0.1 M glycine HCl, pH 3.0-3.5. This is a fast and often efficient method, but the eluted protein must be immediately neutralized.[3][15]
-
SDS-PAGE Sample Buffer: Boiling the beads in SDS-PAGE loading buffer will elute the protein but will also denature it and co-elute antibody fragments (heavy and light chains).[5][15] This method is suitable if the downstream application is SDS-PAGE and Western blotting.
Q5: Why is it important to use 3X FLAG peptide for eluting 3X FLAG-tagged proteins?
A5: The 3X FLAG peptide has a higher affinity for the ANTI-FLAG M2 antibody compared to the single FLAG peptide. Using the single FLAG peptide will not be effective for competitively eluting a 3X FLAG-tagged protein.[1][9]
Experimental Protocols
Protocol 1: Competitive Elution of 3X FLAG-Tagged Protein
This protocol outlines the standard procedure for eluting a 3X FLAG-tagged protein from ANTI-FLAG M2 affinity gel using the 3X FLAG peptide.
-
Preparation of Elution Buffer:
-
Washing the Resin:
-
After binding your FLAG-tagged protein to the ANTI-FLAG M2 affinity resin, wash the resin three times with 0.5 mL of TBS or a similar wash buffer.[6]
-
Ensure all supernatant is removed after the final wash.
-
-
Elution:
-
Add 100 µL of the 3X FLAG elution buffer to the washed resin.[6][15]
-
Centrifuge the resin at approximately 5,000-8,000 x g for 30-60 seconds.[4][6][15]
-
Carefully transfer the supernatant, which contains your eluted protein, to a new tube.
-
For a higher yield, you can repeat the elution step and pool the eluates.[4]
-
-
Storage:
-
Store the eluted protein at 4°C for immediate use or at -80°C for long-term storage.[5]
-
Visualizations
Caption: Workflow for Immunoprecipitation and Competitive Elution.
Caption: Troubleshooting Logic for 3X FLAG Peptide Elution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. 3X FLAG Peptide for Elution [engibody.com]
- 5. apexbt.com [apexbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimizing Your Experiment: A Comprehensive Guide to the FLAG M2 Magnetic Beads Protocol - nanomicronspheres [nanomicronspheres.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 11. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. research.fredhutch.org [research.fredhutch.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 采用单克隆抗体亲和凝胶进行的FLAG融合蛋白免疫沉淀 [sigmaaldrich.com]
Technical Support Center: 3X FLAG Immunoprecipitation
Welcome to the technical support center for 3X FLAG immunoprecipitation (IP). This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and achieve clean, reliable results in your experiments.
Troubleshooting Guide: Non-Specific Binding
High background and non-specific binding are common challenges in immunoprecipitation. Below are specific issues, their potential causes, and recommended solutions.
Issue 1: High background in the negative control lane (e.g., empty vector control).
Potential Causes:
-
Non-specific binding to beads: Proteins from the cell lysate may be binding directly to the agarose (B213101) or magnetic beads.[1]
-
Non-specific binding to the antibody: The anti-FLAG antibody may be cross-reacting with other cellular proteins.
-
Inadequate washing: Insufficient or ineffective washing steps may fail to remove loosely bound, non-specific proteins.[2]
-
Contamination from consumables: Proteins can bind to the surface of plastic tubes.[1]
Solutions:
-
Pre-clearing the Lysate: Incubate the cell lysate with beads that do not have the anti-FLAG antibody attached for 30-60 minutes at 4°C. This will capture proteins that non-specifically bind to the beads themselves. After this step, transfer the supernatant (the pre-cleared lysate) to a new tube to proceed with the immunoprecipitation.
-
Optimize Wash Buffers: Increase the stringency of your wash buffers. This can be achieved by:
-
Increasing the salt concentration (e.g., up to 1 M NaCl).
-
Increasing the detergent concentration (e.g., up to 1% Tween-20 or 0.2% SDS).
-
Adding a different type of detergent, such as NP-40.
-
-
Increase the Number and Duration of Washes: Perform at least 3-5 wash steps, ensuring the beads are fully resuspended during each wash. Consider increasing the duration of each wash.
-
Use Low-Binding Tubes: Utilize microcentrifuge tubes designed to minimize protein adhesion.
-
Proper Controls: Use an isotype control antibody of the same species and subclass to determine if the background is from non-specific antibody binding. An empty vector control is useful, but a "tag-only" control can also be informative.
Issue 2: Multiple bands appear in the experimental lane, in addition to the target protein.
Potential Causes:
-
Protein Aggregates: Incompletely solubilized proteins or protein aggregates in the lysate can be pulled down non-specifically.
-
Protein Degradation: The target protein or interacting partners may be degrading, leading to multiple smaller bands.
-
Too Much Starting Material: Using an excessive amount of cell lysate or antibody can increase the chances of non-specific interactions.
-
Incubation Time: Prolonged incubation times can sometimes lead to increased non-specific binding.
Solutions:
-
Clarify the Lysate: Centrifuge the cell lysate at a high speed (e.g., 14,000 x g or higher) for 10-15 minutes at 4°C to pellet insoluble material and aggregates before starting the IP.
-
Add Protease and Phosphatase Inhibitors: Always add fresh protease and phosphatase inhibitor cocktails to your lysis buffer to prevent protein degradation.
-
Optimize Antibody and Lysate Concentration: Titrate the amount of anti-FLAG antibody and cell lysate to find the optimal ratio that maximizes specific binding while minimizing background.
-
Reduce Incubation Time: Try shorter incubation times for the antibody-lysate binding step (e.g., 1-2 hours instead of overnight).
Issue 3: Heavy and light chains of the IP antibody obscure the protein of interest on the Western blot.
Potential Causes:
-
Elution Method: Eluting with SDS-PAGE sample buffer will denature and release the antibody from the beads along with your target protein. The heavy (~50 kDa) and light (~25 kDa) chains can mask proteins of similar molecular weights.
Solutions:
-
Competitive Elution: Elute the 3X FLAG-tagged protein by competing for binding to the antibody with a high concentration of 3X FLAG peptide. This is a gentle elution method that leaves the antibody attached to the beads.
-
Acidic Elution: Use a low pH buffer, such as 0.1 M glycine (B1666218) HCl (pH 3.5), to disrupt the antibody-antigen interaction. The eluate should be immediately neutralized.
-
Use Secondary Antibodies that Recognize Native IgG: Employ secondary antibodies that specifically bind to the primary antibody in its native (non-denatured) form, which can help to reduce the signal from the denatured heavy and light chains.
Frequently Asked Questions (FAQs)
Q1: What are the best controls for a 3X FLAG IP experiment? A1: Several controls are recommended for a robust experiment:
-
Negative Control: A lysate from cells that do not express the FLAG-tagged protein (e.g., transfected with an empty vector or untransfected). This helps identify proteins that bind non-specifically to the beads or the antibody.
-
Isotype Control: An irrelevant antibody of the same isotype and from the same species as your anti-FLAG antibody. This control helps to ensure that the observed binding is specific to the FLAG epitope and not a general property of the antibody.
-
Beads-Only Control: Incubating the beads with lysate but without the anti-FLAG antibody to check for non-specific binding to the beads themselves.
-
Input Control: A small fraction of the cell lysate that has not been subjected to immunoprecipitation. This is run on the Western blot to confirm the presence and expression level of the target protein.
Q2: How can I optimize my lysis buffer to reduce non-specific binding? A2: The composition of your lysis buffer is critical. For cytoplasmic proteins, a standard lysis buffer with a non-ionic detergent is often sufficient. For nuclear or chromatin-bound proteins, a RIPA buffer may be necessary. Always include fresh protease and phosphatase inhibitors. The salt concentration should be optimized; typically, 150 mM NaCl is a good starting point, but this can be increased to enhance stringency.
Q3: What are the different elution methods for 3X FLAG IP, and which one should I choose? A3: There are three common elution methods:
-
Competitive Elution with 3X FLAG Peptide: This is the most gentle and specific method, yielding a pure sample of your protein of interest without antibody contamination. It is ideal for downstream applications where protein activity needs to be preserved.
-
Acidic Elution: Using a low pH buffer (e.g., 0.1 M glycine HCl, pH 3.5) is a fast and efficient method. However, the low pH can denature the protein, so immediate neutralization is required.
-
Elution with SDS-PAGE Sample Buffer: This method is harsh as it denatures all proteins and elutes the antibody along with the target protein. It is suitable when the only downstream application is SDS-PAGE and Western blotting, but be aware of potential interference from the antibody heavy and light chains.
Q4: Should I use agarose or magnetic beads for my 3X FLAG IP? A4: Both agarose and magnetic beads can be effective.
-
Magnetic Beads: Offer rapid and easy separation using a magnetic stand, which can reduce handling time and potential for sample loss. They are well-suited for high-throughput applications.
-
Agarose Beads: Are a more traditional and often cost-effective option. They require centrifugation to pellet the beads during wash steps.
The choice between them may also depend on the specific characteristics of your protein of interest and downstream applications. Some researchers report lower background with magnetic beads.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions used in 3X FLAG immunoprecipitation protocols.
Table 1: Lysis Buffer Components
| Component | Typical Concentration | Purpose |
| Tris-HCl (pH 7.4-8.0) | 10-50 mM | Buffering agent |
| NaCl | 150-200 mM | Salt concentration for stringency |
| EDTA | 0.5-1 mM | Chelating agent |
| Non-ionic Detergent | 0.1-1% | Solubilize proteins |
| Protease Inhibitors | Varies | Prevent protein degradation |
| Phosphatase Inhibitors | Varies | Prevent dephosphorylation |
Table 2: Wash Buffer Modifications for Increased Stringency
| Component | Modified Concentration | Rationale |
| NaCl | Up to 1 M | Disrupts ionic interactions |
| Tween-20 | Up to 1% | Increases detergent stringency |
| SDS | Up to 0.2% | Strong anionic detergent |
| NP-40 | 0.1-0.5% | Alternative non-ionic detergent |
Table 3: Elution Buffer Compositions
| Elution Method | Key Components | Concentration | Incubation Time | Temperature |
| Competitive Peptide | 3X FLAG Peptide | 100-250 µg/mL | 15-30 min | 30°C or 4°C |
| Acidic | Glycine HCl | 0.1 M (pH 3.5) | < 10 min | Room Temperature |
| Denaturing | SDS-PAGE Sample Buffer | 1X or 2X | 5-10 min | 95-100°C |
Experimental Protocols
Protocol 1: 3X FLAG Immunoprecipitation with Competitive Elution
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Bead Preparation:
-
Wash anti-FLAG M2 affinity gel beads (e.g., 40 µL of a 50% slurry) three times with 500 µL of TBS.
-
-
Immunoprecipitation:
-
Add the clarified cell lysate to the washed beads.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three to five times with 500 µL of wash buffer (e.g., TBS or a more stringent buffer).
-
-
Elution:
-
Prepare the elution buffer by dissolving 3X FLAG peptide in TBS to a final concentration of 150 ng/µL.
-
Add 100 µL of the elution buffer to the beads.
-
Incubate for 30 minutes at 4°C with gentle shaking.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted protein.
-
Visualizations
Caption: A standard workflow for 3X FLAG immunoprecipitation.
Caption: Common causes and solutions for non-specific binding.
Caption: A decision tree for troubleshooting high background.
References
Technical Support Center: Troubleshooting 3X FLAG Peptide Competitive Elution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 3X FLAG peptide competitive elution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to help you identify and resolve common issues encountered during the competitive elution of 3X FLAG-tagged proteins.
Q1: Why is my 3X FLAG-tagged protein not eluting with the 3X FLAG peptide?
Possible Cause 1: Incorrect FLAG Peptide Used
You may be using a 1X FLAG peptide instead of the required 3X FLAG peptide. The 3X FLAG tag has a higher affinity for the anti-FLAG M2 antibody, and the 1X FLAG peptide is not effective for its elution.[1][2][3]
Solution:
-
Verify your peptide: Ensure you are using the 3X FLAG peptide for eluting 3X FLAG-tagged fusion proteins. The standard FLAG peptide will not work for this application.[1][2]
Possible Cause 2: Insufficient 3X FLAG Peptide Concentration
The concentration of the 3X FLAG peptide in your elution buffer may be too low to effectively compete with the high-affinity interaction between your 3X FLAG-tagged protein and the antibody-coupled resin.
Solution:
-
Optimize peptide concentration: The recommended concentration of 3X FLAG peptide can vary. While a common starting point is 100-150 µg/mL, some protocols suggest concentrations up to 1 mg/mL or even higher for efficient elution.[4][5][6] Consider performing a titration experiment to determine the optimal concentration for your specific protein. Some researchers have reported success by doubling the recommended concentration.[7]
Possible Cause 3: Suboptimal Elution Conditions
Inefficient elution can result from suboptimal incubation time, temperature, or elution volume.
Solution:
-
Increase incubation time: While some protocols suggest short incubation times of 5-30 minutes, extending the incubation to 1-2 hours or even overnight at 4°C with gentle shaking can improve elution efficiency.[2][6][8]
-
Optimize temperature: Elution is typically performed at room temperature or 4°C.[4][9] If your protein is stable at higher temperatures, incubating at 30°C or 37°C for a shorter period (e.g., 15-20 minutes) might enhance elution.[5][8]
-
Perform sequential elutions: A single elution step may not be sufficient to recover all of your protein.[4][10] Perform multiple rounds of elution (2-5 times) with fresh elution buffer and pool the fractions.[4][5][10][11]
Possible Cause 4: Poor 3X FLAG Peptide Quality or Degradation
Improper storage and handling can lead to the degradation of the 3X FLAG peptide, reducing its effectiveness.
Solution:
-
Proper peptide handling: Reconstitute the lyophilized peptide in a suitable buffer like TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[4][5]
-
Aliquot and store correctly: After reconstitution, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4][5][9] Some protocols suggest storing with 50% glycerol (B35011) for added stability.[5]
Q2: My elution yield is very low. How can I improve it?
Low yield is a common issue, and several factors beyond those listed above can contribute to it.
Solution:
-
Confirm protein binding: Before proceeding to elution, ensure that your protein has bound efficiently to the anti-FLAG resin. You can check this by running a small fraction of the unbound flow-through on an SDS-PAGE gel and performing a Western blot.
-
Check for protein on the beads post-elution: After elution, you can check if a significant amount of your protein remains bound to the beads. To do this, boil the beads in SDS-PAGE sample buffer and analyze the supernatant by Western blot.[7][12][13][14] If a strong signal is detected, it indicates an elution problem.
-
Gentle mixing: During incubation with the elution buffer, ensure gentle but thorough mixing to keep the resin suspended and allow for efficient competition. A rotator or shaker is recommended.[5][6]
Q3: Should I use a 1X or 3X FLAG peptide for my 1X FLAG-tagged protein?
While you can use the 3X FLAG peptide to elute a 1X FLAG-tagged protein, and it may even be more efficient due to its higher affinity for the antibody, the standard 1X FLAG peptide is generally sufficient and more cost-effective for this purpose.[15]
Q4: What are the alternatives if competitive elution with 3X FLAG peptide fails?
If you are still unable to elute your protein, you can consider alternative, non-competitive elution methods. However, be aware of the potential downsides of these methods.
Alternative Methods:
-
Low pH Elution: Using an acidic buffer, such as 0.1 M glycine-HCl at pH 3.0-3.5, can disrupt the antibody-antigen interaction.[6][10] This method is fast and efficient but can denature your protein. The eluted sample should be immediately neutralized with a basic buffer (e.g., 1 M Tris-HCl, pH 8.0).[6][12]
-
Denaturing Elution: Boiling the resin in SDS-PAGE sample buffer is a very effective way to elute the protein.[6][16] However, this method will denature your protein and co-elute antibody fragments (heavy and light chains), which can interfere with downstream applications like Western blotting if your protein of interest has a similar molecular weight.[14][15] This method also renders the affinity resin unusable for future experiments.[6]
Quantitative Data Summary
The following table summarizes common quantitative parameters for 3X FLAG peptide competitive elution from various sources. These values should be used as a starting point for optimization.
| Parameter | Recommended Range | Notes | Source(s) |
| 3X FLAG Peptide Concentration (Working) | 100 µg/mL - 1 mg/mL | Higher concentrations may be needed for high-affinity interactions. | [4][5][6][11] |
| 3X FLAG Peptide Stock Concentration | 5 mg/mL | Typically dissolved in TBS. | [4][5] |
| Incubation Time | 5 minutes - Overnight | Longer incubation may be required for complete elution. | [2][5][6][8] |
| Incubation Temperature | 4°C, Room Temperature, 30°C, or 37°C | Protein stability should be considered. | [4][5][8][9] |
| Number of Elutions | 2 - 5 rounds | Multiple elutions are often necessary for optimal recovery. | [4][5][10][11] |
| Elution Volume | 1 - 5 column volumes per elution | [4][10][11] |
Experimental Protocols
Standard 3X FLAG Peptide Competitive Elution Protocol
This protocol is a general guideline. Optimization may be required for your specific protein and application.
-
Prepare Elution Buffer:
-
Thaw an aliquot of your 3X FLAG peptide stock solution (e.g., 5 mg/mL in TBS).
-
Prepare the working elution buffer by diluting the stock solution to the desired final concentration (e.g., 100-500 µg/mL) in an appropriate buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
-
Wash the Resin:
-
Elution:
-
After the final wash, remove all residual wash buffer from the resin.
-
Add 1-2 column volumes of the 3X FLAG peptide elution buffer to the resin.
-
Incubate for 30 minutes to 1 hour at room temperature or 4°C with gentle, continuous mixing (e.g., on a rotator).
-
Collect the eluate by centrifugation or by opening the column outlet.
-
Repeat the elution step at least once more with fresh elution buffer to maximize recovery.[5] Pool the elution fractions.
-
-
Analysis:
-
Analyze a small portion of your eluted fractions by SDS-PAGE and Western blot to confirm the presence and purity of your protein.
-
Visualizations
Experimental Workflow for 3X FLAG Immunoprecipitation and Elution
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3X FLAG Peptide for Elution [engibody.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. FLAG fusion protein purification from Yeast optimized for co-precipitation | Dohlman Lab [med.unc.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. static.igem.org [static.igem.org]
- 12. How to elute this protein?! - Protein Expression and Purification [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
Technical Support Center: Managing Trifluoroacetic Acid (TFA) in Sensitive Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the adverse effects of residual trifluoroacetic acid (TFA) in synthetic peptides used in sensitive cell-based assays. TFA, a common reagent in peptide synthesis and purification, can significantly impact experimental outcomes by inducing cytotoxicity and altering cellular responses.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for TFA removal.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide preparation?
A1: Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis to cleave the synthesized peptide from the resin.[1] It is also used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve separation and peak sharpness.[3][4] Although lyophilization (freeze-drying) removes free TFA, it remains as a counterion bound to positively charged amino acid residues (like arginine, lysine, and histidine) in the peptide. Consequently, synthetic peptides are often delivered as TFA salts.
Q2: How can residual TFA affect my sensitive cell-based assays?
A2: Residual TFA can interfere with cell-based assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation. This can be mistaken for the biological effect of the peptide being studied.
-
Alteration of Peptide Properties: By binding to the peptide, TFA can alter its conformation, solubility, and aggregation characteristics, which can affect its biological activity.
-
pH Alteration: As a strong acid, TFA can lower the pH of the cell culture medium, especially if the buffer capacity is insufficient, which can adversely affect cell health and assay performance.
-
Interference with Cellular Signaling: TFA has been reported to interfere with various cellular processes, potentially acting as an unintended modulator of signaling pathways.
Q3: At what concentrations does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA varies depending on the cell line, assay duration, and the sensitivity of the assay. Some studies have reported inhibitory effects on cell proliferation at concentrations as low as 10 nM. For many sensitive cell lines, cytotoxic effects are commonly observed at concentrations above 100 µM. It is crucial to determine the toxicity threshold for your specific experimental setup.
Q4: How can I determine if TFA is the cause of unexpected results in my experiments?
A4: The most direct method is to run a "TFA control" experiment. This involves treating your cells with a solution containing only TFA (or a TFA salt like sodium TFA) at the same concentrations present in your peptide-treated wells. If the TFA-only control wells show similar effects (e.g., reduced cell viability) to the peptide-treated wells, then TFA interference is the likely culprit.
Q5: What are the alternatives to using TFA in peptide purification?
A5: Alternatives to TFA for RP-HPLC include other volatile ion-pairing agents that are more compatible with mass spectrometry and biological assays. Common alternatives include formic acid (FA) and acetic acid. Difluoroacetic acid (DFA) has also been explored as an alternative that can offer a balance between chromatographic performance and MS sensitivity.
Troubleshooting Guides
Problem 1: High background cytotoxicity or low cell viability in control peptide experiments.
-
Possible Cause: The observed cytotoxicity may be due to the residual TFA in the peptide preparation rather than the peptide itself.
-
Troubleshooting Steps:
-
Run a TFA Control: As detailed in FAQ 4, perform a dose-response experiment with TFA alone to determine its cytotoxic effect on your specific cell line.
-
Calculate TFA Concentration: Determine the molar concentration of TFA in your peptide stock solution to ensure your control is accurate. Note that TFA can constitute 10-45% of the total peptide weight.
-
Perform Counterion Exchange: If TFA is confirmed to be cytotoxic at the concentrations present in your peptide experiments, consider removing it using one of the protocols outlined below.
-
Problem 2: Inconsistent or non-reproducible results between different batches of the same synthetic peptide.
-
Possible Cause: The amount of residual TFA can vary between different synthesis and purification batches, leading to inconsistent biological effects. Additionally, pH variations in the cell culture media upon addition of the peptide stock can contribute to irreproducibility.
-
Troubleshooting Steps:
-
Standardize Stock Preparation: Ensure your peptide is fully dissolved and consider adjusting the pH of the stock solution before adding it to your cell culture medium.
-
Measure and Adjust Final pH: After adding the peptide stock to your cell culture medium, verify that the final pH is within the optimal physiological range (typically 7.2-7.4).
-
Implement TFA Removal: For maximum consistency across batches, perform a counterion exchange to a more biocompatible salt, such as acetate (B1210297) or hydrochloride (HCl).
-
Quantitative Data Summary
The cytotoxic effects of TFA have been reported for various cell lines. The following table summarizes these findings to provide a reference for potential toxicity ranges.
| Cell Line | Reported Cytotoxic Concentration of TFA | Reference(s) |
| HUVEC | ~0.1 mM (inhibitory agent) | |
| Jurkat | ~5 mM (significant toxicity) | |
| Multiple (e.g., HeLa, HEK293) | >100 µM (general observation) | |
| PC-12 | 1-5 mM (dose-dependent cell death) | |
| Fetal Rat Osteoblasts | As low as 10 nM (impaired proliferation) |
Note: IC50 values can vary significantly based on specific experimental conditions, including cell density, exposure time, and assay method.
Experimental Protocols for TFA Removal
For sensitive applications, reducing the TFA content is crucial. Below are detailed protocols for exchanging the TFA counterion with a more biologically benign alternative like hydrochloride (HCl) or acetate.
Method 1: TFA/HCl Exchange by Lyophilization
This is the most common and widely adopted method for TFA removal.
Protocol:
-
Dissolve the Peptide: Dissolve the TFA-salt peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Add HCl: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. An optimal concentration of 10 mM has been suggested for efficient exchange.
-
Incubate: Allow the solution to stand at room temperature for at least one minute.
-
Freeze: Rapidly freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repeat: To ensure complete exchange, repeat the process of re-dissolving the peptide in the HCl solution, freezing, and lyophilizing at least two more times.
-
Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be dissolved in the appropriate buffer for your assay.
Method 2: TFA/Acetate Exchange using Anion Exchange Resin
This method uses an anion exchange column to replace TFA with acetate.
Protocol:
-
Prepare the Resin: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.
-
Equilibrate the Column: Elute the column with a 1 M solution of sodium acetate.
-
Wash the Column: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Load the Peptide: Dissolve the peptide in distilled water and apply it to the column.
-
Elute the Peptide: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the peptide as the acetate salt.
Method 3: TFA Removal by RP-HPLC
This method utilizes RP-HPLC to exchange the counterion.
Protocol:
-
Equilibrate the HPLC Column: Equilibrate the same C18 RP-HPLC column used for purification with a mobile phase containing a biocompatible acid, such as 0.5% to 1% acetic acid or formic acid, instead of TFA.
-
Load the Peptide: Dissolve the TFA-salt peptide in the equilibration mobile phase and inject it onto the column.
-
Elute and Collect: The TFA will pass through the column with little retention, while the peptide will be retained. Elute the peptide using a gradient with the alternative acid (e.g., an acetonitrile (B52724) gradient with aqueous acetic acid). Collect the fractions containing the purified peptide.
-
Lyophilize: Lyophilize the collected fractions to obtain the peptide with the new counterion.
Visualizations
Caption: Workflow for TFA removal from synthetic peptides.
Caption: Troubleshooting logic for TFA interference.
References
Technical Support Center: Improving Purity of 3X FLAG-Tagged Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3X FLAG-tagged proteins.
FAQs: Quick Solutions to Common Problems
Q1: What is the main advantage of using a 3X FLAG tag over a 1X FLAG tag?
The 3X FLAG tag, which consists of three tandem FLAG epitopes, generally offers a significantly higher binding affinity for anti-FLAG antibodies compared to the 1X FLAG tag. This enhanced affinity can lead to more efficient immunoprecipitation and protein purification, particularly for low-abundance proteins. The detection of 3X FLAG-tagged proteins can be up to 200 times more sensitive than that of 1X FLAG-tagged proteins.[1]
Q2: Should I use magnetic beads or agarose (B213101) beads for my immunoprecipitation?
The choice between magnetic beads and agarose beads depends on your specific experimental needs. Magnetic beads offer rapid separation and are well-suited for high-throughput applications, while agarose beads generally have a higher binding capacity due to their porous structure.[2] However, agarose beads may also exhibit more non-specific binding.[2]
Q3: What is the most common reason for low protein yield?
Low protein yield can stem from several factors, including inefficient cell lysis, low expression levels of the target protein, or the formation of insoluble protein aggregates.[3][4] It is also possible that the 3X FLAG tag is not accessible for antibody binding.
Q4: How can I minimize non-specific protein binding?
To reduce non-specific binding, it is highly recommended to pre-clear your cell lysate before immunoprecipitation. This involves incubating the lysate with beads that do not have the anti-FLAG antibody to remove proteins that non-specifically adhere to the bead matrix. Optimizing the salt and detergent concentrations in your lysis and wash buffers can also help minimize background.
Q5: Can I reuse the anti-FLAG affinity resin?
Yes, the resin can often be regenerated and reused. A common method for regeneration is to wash the beads with a low pH buffer, such as 0.1 M glycine-HCl (pH 3.5), to strip any remaining bound protein, followed by immediate re-equilibration with a neutral pH buffer like TBS. However, harsh elution methods, such as boiling in SDS-PAGE sample buffer, will denature the antibody on the resin, rendering it unsuitable for reuse.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Target Protein
If you are experiencing a low yield of your 3X FLAG-tagged protein, consider the following troubleshooting steps:
-
Verify Protein Expression: Before starting the purification, confirm that your target protein is being expressed at detectable levels. This can be done by running a small fraction of your crude cell lysate on an SDS-PAGE gel and performing a Western blot using an anti-FLAG antibody.
-
Optimize Cell Lysis: Ensure that your lysis protocol is effectively disrupting the cells to release the protein. Inefficient lysis can leave a significant amount of your target protein trapped in the cell debris. Consider adjusting the lysis buffer composition or the physical disruption method (e.g., sonication).
-
Check Tag Accessibility: The 3X FLAG tag may be buried within the folded protein, making it inaccessible to the antibody. If you suspect this is the case, you may need to perform the purification under denaturing conditions.
-
Inadequate Binding Time: Ensure you are providing sufficient incubation time for the tagged protein to bind to the affinity resin. Extending the binding time, for instance, by incubating overnight at 4°C, may improve your yield.
-
Suboptimal Elution Conditions: Your elution method may not be efficient enough to release the protein from the high-affinity anti-FLAG resin. Refer to the elution method comparison table below to select a more suitable method.
Issue 2: High Background and Non-Specific Binding
High levels of contaminating proteins in your final eluate can interfere with downstream applications. Here are some strategies to improve the purity of your target protein:
-
Pre-clear Your Lysate: This is a critical step to remove proteins that non-specifically bind to the affinity matrix. Incubate your cell lysate with beads (without the antibody) for 30-60 minutes at 4°C before proceeding with the immunoprecipitation.
-
Optimize Wash Buffer Composition: Increasing the stringency of your wash buffer can help remove non-specifically bound proteins. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.05% NP-40 or Triton X-100). Be cautious, as overly stringent conditions may also elute your target protein.
-
Increase the Number of Washes: Performing additional wash steps can help to reduce background.
-
Reduce the Amount of Antibody or Beads: Using an excessive amount of antibody or beads can lead to increased non-specific binding. Titrate the amount of antibody and beads to find the optimal ratio for your specific protein and expression level.
-
Use Fresh Protease Inhibitors: Always add fresh protease inhibitors to your lysis buffer to prevent protein degradation, which can sometimes contribute to non-specific interactions.
Data Presentation
Table 1: Comparison of Anti-FLAG Affinity Resins
| Feature | Magnetic Beads | Agarose Beads |
| Separation Method | Magnetic rack | Centrifugation |
| Processing Time | Rapid | Slower |
| Binding Capacity | Generally lower | Generally higher |
| Non-Specific Binding | Lower | Higher |
| High-Throughput Suitability | Excellent | Less suitable |
Table 2: Comparison of Elution Methods for 3X FLAG-Tagged Proteins
| Elution Method | Principle | Advantages | Disadvantages |
| 3X FLAG Peptide Competition | Competitive displacement of the tagged protein from the antibody. | Gentle, preserves protein structure and function. Elution efficiency is very high. | The peptide co-elutes with the protein and may need to be removed for some downstream applications. The peptide itself is costly. |
| Acidic Elution (e.g., 0.1 M Glycine-HCl, pH 3.5) | Low pH disrupts the antibody-antigen interaction. | Fast and efficient. | Can denature the target protein; requires immediate neutralization of the eluate. |
| SDS-PAGE Sample Buffer | Denatures both the antibody and the target protein. | Very efficient elution. | Denatures the protein, making it unsuitable for functional assays. Co-elutes antibody fragments. The resin cannot be reused. |
Experimental Protocols
Protocol 1: Immunoprecipitation of 3X FLAG-Tagged Proteins
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 10 mM Tris-Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5 % Nonidet P40) supplemented with fresh protease inhibitors.
-
Incubate on ice for 15-30 minutes with gentle rocking.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Recommended):
-
Add 20-30 µL of a 50% slurry of protein A/G beads to 1 mL of cleared lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Add the appropriate amount of anti-FLAG M2 affinity resin (e.g., 20 µL of a 50% slurry) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).
-
Remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt or detergent concentration).
-
-
Elution:
-
Choose an appropriate elution method from Table 2.
-
For peptide elution, add the 3X FLAG peptide solution to the beads and incubate for 30 minutes at 4°C with gentle shaking.
-
Pellet the beads and carefully collect the supernatant containing the purified protein.
-
Mandatory Visualizations
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. 采用单克隆抗体亲和凝胶进行的FLAG融合蛋白免疫沉淀 [sigmaaldrich.com]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. Tandem immuno-purification of affinity-tagged proteins from mouse testis extracts for MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 3X FLAG-Tagged Protein Expression: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein expression are paramount. The use of epitope tags, such as the 3X FLAG system, has become a cornerstone of protein analysis, offering a reliable method for identifying and purifying recombinant proteins. This guide provides an objective comparison of methodologies and reagents for the validation of 3X FLAG-tagged protein expression by Western blot, supported by experimental data and detailed protocols.
The 3X FLAG epitope tag, a sequence of 22 amino acids (DYKDHDG-DYKDHDI-DYKDDDDK), offers significantly enhanced detection sensitivity compared to its single FLAG tag counterpart.[1][2][3] This enhanced sensitivity, reportedly up to 200 times greater, makes it particularly advantageous for detecting proteins expressed at low levels.[2][3] The hydrophilic nature of the FLAG peptide increases the likelihood of its location on the surface of the fusion protein, making it readily accessible for antibody binding.
Comparative Analysis of Anti-FLAG Antibodies
The choice of primary antibody is critical for the successful detection of a 3X FLAG-tagged protein. While many commercial options are available, their performance can vary in terms of sensitivity, specificity, and signal-to-noise ratio.
| Antibody | Host Species | Clonality | Recommended Dilution (WB) | Key Features |
| ANTI-FLAG® M2 | Mouse | Monoclonal | 1:1,000 - 1:10,000 | Widely cited and considered a benchmark for FLAG detection. High affinity and specificity. |
| Anti-DYKDDDDK (L5) | Rat | Monoclonal | Varies by manufacturer | Another well-established clone for FLAG detection. |
| Rabbit Polyclonal Anti-FLAG | Rabbit | Polyclonal | 1:500 - 1:5,000 | May offer broader epitope recognition, potentially beneficial if the tag is partially obscured. |
| Goat Polyclonal Anti-FLAG | Goat | Polyclonal | 1:500 - 1:2,000 | An alternative polyclonal option. |
Experimental Data Summary:
While direct, side-by-side quantitative comparisons in a single publication are scarce, the extensive use and citation of the ANTI-FLAG® M2 monoclonal antibody in peer-reviewed literature suggest a high degree of reliability and performance. For instance, studies have shown its utility in detecting 3X FLAG-tagged proteins in various cell lysates with high specificity. The choice between monoclonal and polyclonal antibodies depends on the specific application. Monoclonal antibodies like M2 offer high specificity to a single epitope, while polyclonal antibodies can recognize multiple epitopes on the tag, which can sometimes lead to a stronger signal.
1X FLAG vs. 3X FLAG: A Sensitivity Comparison
The primary advantage of the 3X FLAG system is its increased sensitivity. This is due to the presence of three tandem FLAG epitopes, providing more binding sites for the primary antibody.
| Feature | 1X FLAG Tag | 3X FLAG Tag |
| Amino Acid Sequence | DYKDDDDK | DYKDHDG-DYKDHDI-DYKDDDDK |
| Molecular Weight | ~1 kDa | ~2.7 kDa |
| Detection Sensitivity | Standard | Up to 200x higher than 1X FLAG |
| Best Use Cases | Standard protein expression | Low-level protein expression, immunoprecipitation |
Experimental Evidence:
Western blot analysis of purified bacterial alkaline phosphatase (BAP) fused to either a 1X FLAG or 3X FLAG tag demonstrated a significant increase in signal intensity for the 3X FLAG-BAP protein when detected with the ANTI-FLAG® M2 antibody. This enhanced detection allows for the visualization of protein bands with as little as 10 femtomoles of protein.
Experimental Protocols
A standardized and optimized Western blot protocol is crucial for obtaining reliable and reproducible results.
Key Experimental Workflow
Caption: Western blot workflow for 3X FLAG-tagged protein detection.
Detailed Western Blot Protocol
This protocol is a general guideline and may require optimization for specific proteins and cell types.
-
Sample Preparation:
-
Lyse cells expressing the 3X FLAG-tagged protein in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).
-
Mix an appropriate amount of protein lysate (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein) and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-FLAG antibody diluted in blocking buffer (e.g., 1:1,000 for ANTI-FLAG® M2) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Troubleshooting Common Western Blot Issues
Caption: A flowchart for troubleshooting common Western blot issues.
For more detailed troubleshooting, consider factors such as antibody storage, substrate expiration, and the potential for the FLAG tag to be masked within the protein's tertiary structure. In rare cases, the conformation of the protein on the membrane can obscure the epitope, leading to a weak or absent signal despite successful protein expression.
By carefully selecting antibodies, optimizing protocols, and being prepared to troubleshoot, researchers can confidently and accurately validate the expression of 3X FLAG-tagged proteins, paving the way for further functional studies and discoveries.
References
A Comparative Guide to Assessing the Purity of 3X FLAG-Eluted Proteins via SDS-PAGE
For researchers in molecular biology, biochemistry, and drug development, obtaining highly pure recombinant proteins is paramount for the success of downstream applications. The 3X FLAG epitope tag is a widely used tool for the affinity purification of proteins due to its high specificity and the availability of gentle elution methods. This guide provides a comprehensive comparison of common elution methods for 3X FLAG-tagged proteins and details the use of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for assessing the purity of the eluted protein.
Principles of 3X FLAG Purification and Elution
The 3X FLAG system relies on the high-affinity interaction between the 3X FLAG peptide tag (a sequence of 22 amino acids) fused to the protein of interest and a monoclonal anti-FLAG antibody immobilized on a resin. After binding the tagged protein, elution is performed to release the purified protein from the antibody. The choice of elution method is critical as it can impact the purity, yield, and biological activity of the final protein product.
Comparison of 3X FLAG Elution Methods
Several methods are available to elute the 3X FLAG-tagged protein from the affinity resin. The most common approaches are competitive elution with 3X FLAG peptide, acidic elution with glycine-HCl, and denaturing elution with SDS-PAGE sample buffer. Each method has distinct advantages and disadvantages that researchers must consider based on their specific experimental needs.
| Elution Method | Principle | Purity | Yield | Protein Activity | Downstream Compatibility |
| Competitive Elution (3X FLAG Peptide) | A high concentration of free 3X FLAG peptide competes with the tagged protein for binding to the anti-FLAG antibody, displacing the protein from the resin. | High to Very High | Moderate to High | Preserved | Excellent for most applications, including functional assays. |
| Acidic Elution (Glycine-HCl) | A low pH buffer (typically pH 3.0-3.5) disrupts the antibody-antigen interaction, releasing the tagged protein. | Moderate to High | High | Potentially compromised; requires immediate neutralization. | Suitable for applications where protein denaturation is not a concern, such as Western blotting. |
| Denaturing Elution (SDS-PAGE Sample Buffer) | A buffer containing SDS denatures both the antibody and the tagged protein, releasing the protein from the resin. | High | High | Lost | Limited to denaturing applications like SDS-PAGE and mass spectrometry. The antibody resin cannot be reused. |
Note: The purity and yield values are relative and can vary depending on the specific protein, expression system, and optimization of the purification protocol.
Assessing Purity with SDS-PAGE
SDS-PAGE is a fundamental and widely used technique to assess the purity of a protein sample.[1] It separates proteins based on their molecular weight, allowing for the visualization of the target protein and any contaminants.
Quantitative Analysis of Purity using Densitometry
While SDS-PAGE provides a qualitative assessment of purity, densitometry of a stained gel can provide a semi-quantitative estimation.[1] This involves scanning the gel and using software to measure the intensity of the protein bands. The purity of the target protein can be calculated as the percentage of the intensity of the target protein band relative to the total intensity of all bands in the lane.
Experimental Protocols
3X FLAG Protein Purification Protocol
This protocol provides a general workflow for the purification of a 3X FLAG-tagged protein from a cell lysate.
1. Lysate Preparation:
-
Harvest cells expressing the 3X FLAG-tagged protein.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using appropriate methods (e.g., sonication, detergent lysis).
-
Clarify the lysate by centrifugation to remove cell debris.
2. Affinity Purification:
-
Equilibrate the anti-FLAG affinity resin with lysis buffer.
-
Incubate the clarified lysate with the equilibrated resin to allow binding of the 3X FLAG-tagged protein.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
3. Elution (Choose one of the following methods):
a) Competitive Elution with 3X FLAG Peptide:
- Prepare an elution buffer containing 100-200 µg/mL of 3X FLAG peptide in a suitable buffer (e.g., TBS).[2][3]
- Add the elution buffer to the resin and incubate for a specified time (e.g., 30 minutes at 4°C) with gentle agitation.
- Collect the eluate containing the purified protein. Repeat the elution step for higher recovery.
b) Acidic Elution with Glycine-HCl:
- Prepare an elution buffer of 0.1 M glycine-HCl, pH 3.0-3.5.
- Add the elution buffer to the resin and incubate for a short period (e.g., 5-10 minutes) at room temperature.
- Collect the eluate and immediately neutralize the pH by adding a Tris-based buffer.
c) Denaturing Elution with SDS-PAGE Sample Buffer:
- Add 1X SDS-PAGE sample buffer to the resin.
- Boil the sample for 5-10 minutes to elute and denature the protein.
- The eluate is ready for loading onto an SDS-PAGE gel.
SDS-PAGE Protocol for Purity Assessment
1. Gel Preparation:
-
Prepare a polyacrylamide gel of an appropriate percentage to resolve the target protein and potential contaminants.
2. Sample Preparation:
-
Mix the eluted protein sample with SDS-PAGE sample buffer and heat to denature the proteins.
3. Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Staining and Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue, Silver Stain).
-
Destain the gel to visualize the protein bands.
5. Densitometric Analysis (Optional):
-
Scan the stained gel using a densitometer or a gel documentation system.
-
Use image analysis software to quantify the intensity of the protein bands and calculate the percentage purity.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: A streamlined workflow for 3X FLAG protein purification.
Caption: Standard procedure for analyzing protein purity via SDS-PAGE.
Alternative Methods for Purity Assessment
While SDS-PAGE is a valuable and accessible tool, other techniques can provide more detailed and quantitative information on protein purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC), offers higher resolution and more accurate quantification of protein purity compared to SDS-PAGE.
-
Capillary Gel Electrophoresis (CGE): CGE is an automated alternative to traditional SDS-PAGE that provides rapid, high-resolution separation and quantification of proteins.
Conclusion
The selection of an appropriate elution method for 3X FLAG-tagged proteins is a critical step that directly influences the purity and integrity of the final protein product. Competitive elution with 3X FLAG peptide is generally the preferred method for obtaining a highly pure and biologically active protein. SDS-PAGE remains an indispensable tool for the routine assessment of protein purity, with densitometry offering a means for semi-quantitative analysis. For applications requiring higher accuracy and resolution, techniques such as HPLC and CGE should be considered. By carefully selecting the elution strategy and employing rigorous purity assessment methods, researchers can ensure the quality and reliability of their purified 3X FLAG-tagged proteins for downstream applications.
References
A Head-to-Head Comparison: 3xFLAG vs. HA and c-Myc Affinity Tags
In the realm of protein analysis, affinity tags are indispensable tools for researchers, enabling the detection, isolation, and purification of proteins of interest. Among the most widely used are the 3xFLAG, HA, and c-Myc tags. This guide provides an objective comparison of these three popular epitope tags, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate tag for their specific application.
Biochemical and Performance Characteristics
The 3xFLAG, HA, and c-Myc tags are small polypeptide tags that can be genetically fused to a protein of interest. Their distinct sequences and properties influence their performance in various immunoassays.
The 3xFLAG tag is a synthetic octapeptide (DYKDDDDK) repeated three times, which significantly enhances its immunogenicity and allows for more sensitive detection compared to a single FLAG tag.[1][2] It is known for its high hydrophilicity, which minimizes its impact on protein function and solubility.[3][4] The HA tag is derived from the human influenza hemagglutinin (HA) protein (YPYDVPDYA), while the c-Myc tag originates from the human c-myc proto-oncogene (EQKLISEEDL).[4] Both are well-established tags widely used in various applications.
| Feature | 3xFLAG Tag | HA Tag | c-Myc Tag |
| Sequence | (DYKDDDDK)₃ | YPYDVPDYA | EQKLISEEDL |
| Size (Amino Acids) | 22 | 9 | 10 |
| Molecular Weight | ~2.6 kDa | ~1.1 kDa | ~1.2 kDa |
| Origin | Synthetic | Human Influenza Hemagglutinin | Human c-myc proto-oncogene |
| Key Characteristics | High sensitivity, hydrophilic | Well-characterized, widely used | Established tag, potential for non-specific binding in human cells |
Performance in Key Applications: A Data-Driven Comparison
The choice of an affinity tag is often dictated by its performance in specific experimental contexts, such as immunoprecipitation, western blotting, and immunofluorescence.
Immunoprecipitation and Protein Purification
For immunoprecipitation (IP) and protein purification, the 3xFLAG tag is renowned for yielding high-purity protein, although sometimes at a lower yield compared to other tags. The HA and c-Myc tags are also effective for IP, with their performance being influenced by the specific antibody and experimental conditions. The binding capacity of the affinity resin is a critical factor determining the protein yield.
| Parameter | 3xFLAG Tag | HA Tag | c-Myc Tag |
| Typical Protein Yield | 0.6 - 1 mg/mL of resin (for single FLAG) | >0.5 mg/mL of resin | >0.5 mg/mL of resin |
| Purity | High | Good | Good |
| Elution Conditions | Competitive elution with 3xFLAG peptide, low pH | Competitive elution with HA peptide, low pH | Competitive elution with c-Myc peptide, low pH |
| Antibody Affinity (Kd) | ~8 nM (for M2 antibody) | Varies by antibody | Varies by antibody |
Note: Protein yield can vary significantly based on the expression level of the target protein, the cell type, and the specific purification protocol.
Western Blotting
In western blotting, the 3xFLAG tag generally offers superior sensitivity, allowing for the detection of low-abundance proteins. This is attributed to the presence of three epitopes, which amplifies the signal from the primary antibody. While HA and c-Myc tags are also effective for western blotting, they may require higher protein loads for clear detection.
| Parameter | 3xFLAG Tag | HA Tag | c-Myc Tag |
| Relative Sensitivity | Very High | High | High |
| Recommended Antibody Dilution | Typically 1:1000 - 1:10,000 | Typically 1:1000 - 1:5000 | Typically 1:1000 - 1:5000 |
Immunofluorescence
A quantitative comparison of antibody performance in immunofluorescence has shown that both FLAG and HA tags can be considered "good" choices, generating high signals even at low antibody concentrations. The performance of the c-Myc tag in immunofluorescence can be more variable and may require higher antibody concentrations for a strong signal.
| Parameter | 3xFLAG Tag | HA Tag | c-Myc Tag |
| Relative Signal Intensity | High | High | Moderate to High |
| Background Staining | Low | Low | Can be higher in human cells |
Experimental Workflows and Logical Comparisons
Visualizing experimental workflows and the logical relationships between these tags can provide a clearer understanding of their application.
References
A Researcher's Guide to the Quality Control of Synthetic 3X FLAG Peptide TFA
For researchers in the fields of molecular biology, biochemistry, and drug development, the synthetic 3X FLAG peptide is an indispensable tool for the purification, detection, and analysis of fusion proteins. The quality of this peptide is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the quality control (QC) of synthetic 3X FLAG peptide trifluoroacetate (B77799) (TFA) salt, offering insights into analytical methodologies, comparisons with alternative epitope tags, and supporting experimental data to aid in the selection of high-quality reagents.
Introduction to 3X FLAG Peptide
The 3X FLAG epitope tag consists of three tandem repeats of the hydrophilic octapeptide sequence DYKDDDDK, often with minor variations in the linker regions.[1] This multimerization of the FLAG tag significantly enhances the sensitivity of detection and provides stronger binding to anti-FLAG antibodies, making it superior for applications like immunoprecipitation and western blotting compared to the single FLAG tag.[1][2][3] The peptide is typically supplied as a trifluoroacetate salt, a byproduct of the solid-phase peptide synthesis and purification process.
Key Quality Control Parameters
Ensuring the quality of a synthetic 3X FLAG peptide involves a multi-faceted analytical approach. The primary determinants of quality are purity, identity, and the content of residual impurities like TFA.
Table 1: Key Quality Control Specifications for Synthetic 3X FLAG Peptide TFA
| Parameter | Analytical Method | Typical Specification | Importance |
| Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | >95% | Ensures that the biological activity observed is due to the target peptide and not contaminants. |
| Identity | Mass Spectrometry (MS) | Matches the theoretical molecular weight | Confirms the correct peptide sequence has been synthesized. |
| TFA Content | Ion Chromatography (IC) or Nuclear Magnetic Resonance (NMR) | <15% (can vary) | High concentrations of TFA can be cytotoxic and may interfere with biological assays. |
| Peptide Content | Amino Acid Analysis (AAA) or UV Spectrophotometry | >80% | Determines the net amount of peptide in the lyophilized powder, which also contains water and counterions. |
Comparative Analysis of Quality Control Methods
Several analytical techniques are employed to ensure the quality of synthetic 3X FLAG peptides. Each method provides unique and complementary information about the product.
Table 2: Comparison of Analytical Techniques for 3X FLAG Peptide QC
| Technique | Information Provided | Advantages | Limitations |
| RP-HPLC | Purity, presence of peptide-related impurities | High resolution, quantitative, robust | May not resolve all co-eluting impurities, TFA in the mobile phase can suppress MS signals.[4] |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification | High sensitivity, provides structural information | Not inherently quantitative without standards, can be suppressed by counterions like TFA. |
| Ion Chromatography (IC) | Quantification of counterions (e.g., TFA, acetate, chloride) | Sensitive, specific for ionic species | Requires dedicated instrumentation. |
| Amino Acid Analysis (AAA) | Absolute peptide quantification, amino acid composition | Gold standard for peptide quantification | Destructive to the sample, does not provide information on sequence fidelity. |
Comparison with Alternative Epitope Tags
The 3X FLAG system is one of several popular epitope tagging systems. The choice of tag often depends on the specific application, the expression system, and the required detection sensitivity.
Table 3: Performance Comparison of Common Epitope Tags
| Epitope Tag | Sequence | Molecular Weight (Da) | Key Features & Performance |
| 3X FLAG | MDYKDDDDK-linker-DYKDDDDK-linker-DYKDDDDK | ~2.6 kDa | High sensitivity, strong antibody binding, suitable for purification and detection. |
| HA (Hemagglutinin) | YPYDVPDYA | ~1.1 kDa | Widely used, good for western blotting and immunofluorescence, cleaved by caspases. |
| c-Myc | EQKLISEEDL | ~1.2 kDa | Well-characterized, effective for immunoprecipitation and western blotting. |
| V5 | GKPIPNPLLGLDST | ~1.4 kDa | Derived from a viral protein, good for detection in various applications. |
| 6xHis | HHHHHH | ~0.8 kDa | Primarily used for purification via immobilized metal affinity chromatography (IMAC). |
Note: The performance of epitope tags can be influenced by the fusion protein's structure and the specific antibodies used.
Experimental Protocols
Detailed and robust experimental protocols are critical for accurate quality control assessment.
Protocol 1: Purity and Identity Analysis by RP-HPLC-MS
This protocol outlines a standard method for determining the purity and confirming the identity of a synthetic 3X FLAG peptide.
-
Sample Preparation: Dissolve the lyophilized 3X FLAG peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: 500-2000 m/z.
-
Data Analysis: The purity is calculated from the HPLC chromatogram by dividing the area of the main peptide peak by the total area of all peaks. The identity is confirmed by comparing the deconvoluted mass spectrum with the theoretical molecular weight of the 3X FLAG peptide.
-
Protocol 2: TFA Content Analysis by Ion Chromatography
This protocol describes the determination of trifluoroacetate content in the peptide sample.
-
Sample Preparation: Accurately weigh and dissolve the peptide in deionized water to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: Anion-exchange column (e.g., Dionex IonPac AS11-HC or similar).
-
Eluent: A potassium hydroxide (B78521) or carbonate/bicarbonate gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity.
-
-
Quantification: Prepare a standard curve using known concentrations of a trifluoroacetate standard. Calculate the TFA content in the peptide sample by comparing its peak area to the standard curve.
Visualizing Workflows and Pathways
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of synthetic this compound.
Application in a Signaling Pathway: NF-κB
The 3X FLAG tag is frequently used to study protein-protein interactions and post-translational modifications in signaling pathways. For example, a 3X FLAG-tagged IκBα can be used to immunoprecipitate the IκBα/NF-κB complex and study its regulation.
Conclusion
The quality of synthetic this compound is a critical factor for the success of a wide range of molecular biology and proteomics experiments. A thorough quality control process, employing a combination of RP-HPLC, mass spectrometry, and ion chromatography, is essential to ensure high purity, correct identity, and appropriate counterion content. When selecting a 3X FLAG peptide, researchers should carefully consider the provided analytical data and choose a product that meets the stringent quality standards required for their specific applications. While alternatives like HA and Myc tags are available, the 3X FLAG tag remains a superior choice for applications demanding high sensitivity and efficient immunoprecipitation.
References
The Salt Swap: A Comparative Guide to TFA and HCl Salts in Peptide Research and Development
For researchers, scientists, and drug development professionals, the choice of a peptide's counterion is a critical decision that can significantly influence experimental outcomes and the therapeutic potential of peptide-based candidates. While trifluoroacetic acid (TFA) is a ubiquitous counterion in solid-phase peptide synthesis and purification, its potential to alter peptide structure and function necessitates a careful evaluation against alternatives like hydrochloric acid (HCl). This guide provides an objective comparison of TFA and HCl peptide salts, supported by experimental data and detailed protocols, to inform the selection of the most appropriate salt form for your research needs.
Executive Summary
Trifluoroacetate (B77799) (TFA) and chloride (Cl⁻), the counterions in TFA and HCl peptide salts respectively, can have pronounced and differing effects on a peptide's physicochemical properties, biological activity, and suitability for therapeutic development. Residual TFA from synthesis and purification can introduce artifacts in biological assays and alter the peptide's inherent properties. Exchanging TFA for HCl is a common strategy to mitigate these risks. This guide will delve into the comparative effects of these two salt forms on peptide structure, function, and stability, providing quantitative data where available and outlining the experimental protocols to perform such comparisons.
Data Presentation: Quantitative Comparison of TFA and HCl Peptide Salts
The following tables summarize the quantitative effects of TFA versus HCl salts on various peptide properties based on published experimental data.
| Parameter | Peptide Example | TFA Salt | HCl Salt | Analytical Method | Reference(s) |
| Cytotoxicity (IC50) | CAMEL | 3.32 µg/mL | 2.49 µg/mL | MTT Assay on HaCaT cells | [1] |
| Citropin 1.1 | 3.02 µg/mL | 4.12 µg/mL | MTT Assay on HaCaT cells | [1] | |
| LL-37 | 11.75 µg/mL | 4.26 µg/mL | MTT Assay on HaCaT cells | [1] | |
| Pexiganan | 1.05 µg/mL | 0.14 µg/mL | MTT Assay on HaCaT cells | [1] | |
| Temporin A | 7.91 µg/mL | 3.43 µg/mL | MTT Assay on HaCaT cells | [1] | |
| Solubility | SET-M33 | 10 mg/mL | 100 mg/mL | Visual Inspection | |
| Secondary Structure | Pediocin PA-1 | More pronounced minimum at 218 nm (indicative of helical structure) | Less pronounced minimum at 218 nm | Circular Dichroism (CD) | |
| Counterion Content | Citropin 1.1 | 189.94 µg of TFA⁻ per 1 mg of lyophilizate | >96 mol% Cl⁻ after 4 exchanges | Ion Chromatography (IC) |
Note: The impact of the counterion on peptide properties can be sequence-dependent, and the data presented here may not be generalizable to all peptides.
Impact on Peptide Structure
The counterion associated with a peptide can influence its secondary structure, solubility, and propensity to aggregate.
Secondary Structure
The trifluoroacetate ion, with its trifluoromethyl group, is more hydrophobic than the chloride ion. This difference can lead to distinct interactions with the peptide backbone and side chains, potentially altering the conformational equilibrium. For instance, studies on the antimicrobial peptide pediocin PA-1 have shown that the TFA salt exhibits a more pronounced helical structure compared to the HCl salt, as observed by circular dichroism spectroscopy. This suggests that TFA may stabilize helical conformations in some peptides. However, it is crucial to note that TFA has a strong infrared (IR) absorbance band around 1673 cm⁻¹, which can overlap with the amide I band of peptides, complicating secondary structure analysis by FTIR spectroscopy.
Solubility and Aggregation
The choice of counterion can significantly impact a peptide's solubility. In a study with the branched antimicrobial peptide SET-M33, the HCl salt demonstrated a tenfold higher solubility in water (100 mg/mL) compared to the TFA salt (10 mg/mL). Improved solubility with the HCl salt can be advantageous for formulation and in vitro assays.
Peptide aggregation is a critical concern in both research and therapeutic development. While direct comparative kinetic data for aggregation of TFA versus HCl salts is not abundant in the literature, the factors influencing aggregation, such as net charge and hydrophobicity, are affected by the counterion. The more hydrophobic nature of TFA could potentially promote aggregation in certain peptide sequences. Thioflavin T (ThT) assays are a common method to monitor aggregation kinetics.
Impact on Peptide Function
The functional consequences of the counterion choice are of paramount importance, particularly for peptides intended for biological assays or as therapeutic agents.
Cytotoxicity and Biological Activity
Residual TFA in peptide preparations can exhibit cytotoxicity, interfering with cell-based assays even at nanomolar concentrations. Studies have shown that TFA can inhibit the proliferation of cell lines like osteoblasts and chondrocytes, an effect not observed with HCl. A comparative study on several antimicrobial peptides demonstrated that the IC50 values against HaCaT cells varied significantly between the TFA and HCl salts, with the HCl salt often exhibiting lower cytotoxicity (higher IC50). However, this effect is not universal and can be peptide-dependent. For some peptides, the TFA salt has been found to be less toxic.
The antimicrobial efficacy of peptides can also be influenced by the counterion. For the peptide SET-M33, the chloride salt showed slightly better activity against P. aeruginosa compared to the acetate (B1210297) form.
Regulatory Considerations
For peptides intended for clinical development, regulatory agencies generally view HCl and acetate salts more favorably than TFA salts due to the potential toxicity concerns associated with trifluoroacetate. The majority of marketed therapeutic peptides are formulated as either hydrochloride or acetate salts.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: TFA Removal and Conversion to HCl Salt
This protocol describes a common method for exchanging the TFA counterion for chloride through lyophilization with HCl.
Materials:
-
Peptide-TFA salt
-
Milli-Q water or equivalent high-purity water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
-
Liquid nitrogen
Procedure:
-
Dissolve the peptide-TFA salt in Milli-Q water to a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM. Note: Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could potentially modify the peptide.
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
To ensure complete exchange, repeat the cycle of dissolving the peptide in the 2-10 mM HCl solution, freezing, and lyophilizing at least two more times.
-
After the final lyophilization, the peptide is in its HCl salt form.
Confirmation of Exchange: The successful exchange of TFA for chloride can be confirmed using techniques such as 19F-NMR (to confirm the absence of the fluorine signal from TFA) or ion chromatography to quantify the chloride and residual trifluoroacetate content.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the general procedure for analyzing the secondary structure of peptides in both TFA and HCl salt forms.
Materials:
-
Peptide-TFA salt and Peptide-HCl salt
-
Appropriate buffer (e.g., phosphate (B84403) buffer, Tris-HCl), ensuring it does not have high absorbance in the far-UV region.
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Prepare solutions of the peptide-TFA and peptide-HCl salts in the chosen buffer at a concentration typically between 0.1 and 0.2 mg/mL.
-
Record a baseline spectrum of the buffer alone in the far-UV range (typically 190-260 nm).
-
Record the CD spectrum for each peptide sample under the same conditions (temperature, scan speed, number of accumulations).
-
Subtract the baseline spectrum from each of the peptide spectra.
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]).
-
Analyze the spectra for characteristic features of different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm.
-
Random coil: A strong negative band near 200 nm.
-
-
Deconvolution software can be used to estimate the percentage of each secondary structure element.
Protocol 3: MTT Assay for Cytotoxicity Assessment
This protocol describes a colorimetric assay to compare the cytotoxicity of peptide-TFA and peptide-HCl salts on a chosen cell line.
Materials:
-
Peptide-TFA salt and Peptide-HCl salt
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the peptide-TFA and peptide-HCl salts in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the peptide salts. Include a vehicle control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for each peptide salt.
Mandatory Visualizations
Conclusion
The choice between a TFA and an HCl salt for a peptide is not trivial and has significant implications for its structural integrity, biological function, and potential for therapeutic translation. While TFA is an effective tool for peptide synthesis and purification, its presence as a counterion can introduce undesirable variables into experimental research. For applications involving cell-based assays, in vivo studies, or the development of peptide therapeutics, converting the peptide to an HCl salt is often a necessary and prudent step. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the impact of different salt forms on their specific peptide of interest, enabling more robust and reproducible scientific outcomes.
References
Validating Protein-Protein Interactions: A Comparative Guide to 3X FLAG Pull-Down Assays
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research. Among the various techniques available, co-immunoprecipitation (Co-IP) using epitope tags remains a widely adopted and powerful method. This guide provides an in-depth comparison of the 3X FLAG epitope tag with other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
The principle of epitope tagging involves genetically fusing a short, recognizable peptide sequence (the epitope tag) to a protein of interest. This allows for the specific capture of the tagged protein and its binding partners from a complex cellular lysate using an antibody that specifically recognizes the epitope tag. The 3X FLAG tag, a tandem repeat of the FLAG epitope (DYKDDDDK), has gained prominence due to its enhanced sensitivity and specificity in immunoprecipitation assays.
The 3X FLAG Advantage: Enhanced Sensitivity and Specificity
The 3X FLAG system offers several key advantages over other commonly used epitope tags such as HA, c-myc, and V5. The primary benefit lies in its increased avidity for the anti-FLAG antibody, which results from the presence of three tandem FLAG epitopes. This enhanced binding affinity can lead to significantly more efficient pull-downs, particularly for low-abundance proteins. In fact, the detection of fusion proteins containing the 3X FLAG tag can be enhanced by up to 200 times compared to other systems.[1]
Furthermore, the hydrophilic nature of the FLAG peptide minimizes the risk of altering the function, solubility, or localization of the fusion protein.[1] The small size of the 3X FLAG tag (22 amino acids) is also less likely to cause steric hindrance compared to larger tags, thereby preserving native protein interactions.[1]
Comparative Analysis of Epitope Tags in Immunoprecipitation
While direct quantitative comparisons of pull-down efficiency can vary depending on the specific proteins and experimental conditions, the 3X FLAG tag generally demonstrates superior performance in terms of yield and purity. The following table summarizes a qualitative and quantitative comparison of commonly used epitope tags for immunoprecipitation.
| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (kDa) | Key Features & Considerations |
| 3X FLAG | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2.6 | High affinity and specificity , leading to high yield and low background. The increased length enhances antibody binding.[2] Often used for tandem affinity purification.[2] May influence protein expression due to its charged nature. |
| FLAG | DYKDDDDK | 8 | ~1.0 | Good specificity and hydrophilicity. The 3X version generally provides higher sensitivity. |
| HA | YPYDVPDYA | 9 | ~1.1 | Widely used and well-characterized. Can be used in tandem with other tags for increased specificity. |
| c-myc | EQKLISEEDL | 10 | ~1.2 | A popular and well-validated tag. May have lower pull-down efficiency compared to 3X FLAG in some contexts. |
| V5 | GKPIPNPLLGLDST | 14 | ~1.4 | Derived from a viral protein, offering good specificity. Some studies suggest it has a minor impact on protein expression levels compared to FLAG and myc tags. |
Experimental Workflow: 3X FLAG Pull-Down Assay
The following diagram illustrates the typical workflow for a 3X FLAG pull-down experiment aimed at validating a protein-protein interaction.
Detailed Experimental Protocol: 3X FLAG Pull-Down
This protocol provides a general guideline for performing a 3X FLAG pull-down assay from mammalian cells. Optimization may be required for specific proteins and cell types.
Materials:
-
Cells expressing the 3X FLAG-tagged protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA.
-
Elution Buffer: Wash buffer containing 150 µg/mL 3X FLAG peptide.
-
Anti-FLAG M2 Affinity Gel (e.g., agarose (B213101) beads).
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
-
Add the equilibrated beads to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the washed beads in Elution Buffer.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant containing the eluted protein complexes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and expected prey proteins.
-
Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.
-
Application in Signaling Pathway Analysis: The EGFR Pathway
Pull-down assays are instrumental in dissecting complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and differentiation, is a prime example. Upon EGF binding, EGFR dimerizes and becomes autophosphorylated, creating docking sites for various adaptor proteins, such as Grb2 and Shc1. These interactions initiate downstream signaling cascades.
The following diagram illustrates how a 3X FLAG pull-down can be used to validate the interaction between EGFR and the adaptor protein Grb2.
In this experimental setup, cells are transfected with a construct encoding for EGFR tagged with 3X FLAG. Following cell lysis, an anti-FLAG antibody is used to immunoprecipitate the 3X FLAG-EGFR. If Grb2 interacts with EGFR, it will be co-precipitated. The presence of Grb2 in the eluate, as determined by Western blotting, validates the interaction. This approach can be applied to map numerous other interactions within the EGFR signaling network and other pathways.
Conclusion
The 3X FLAG pull-down assay is a highly effective and versatile tool for the validation and discovery of protein-protein interactions. Its enhanced sensitivity and specificity, coupled with a straightforward protocol, make it a superior choice for many applications compared to other epitope tags. By providing reliable and reproducible results, the 3X FLAG system empowers researchers to unravel the intricate networks of protein interactions that govern cellular processes, paving the way for new discoveries in basic research and drug development.
References
Safety Operating Guide
Proper Disposal of 3X FLAG Peptide with Trifluoroacetic Acid (TFA)
The proper disposal of 3X FLAG peptide, which is typically supplied as a salt with a trifluoroacetic acid (TFA) counter-ion, is a critical aspect of laboratory safety and environmental responsibility. This process is governed by the hazardous properties of both the peptide and the TFA component. Researchers must adhere to institutional and local regulations for chemical waste management.
Hazard Identification and Assessment
Before handling or disposing of the material, it is essential to understand the associated hazards. The 3X FLAG peptide is classified as having acute oral toxicity and is considered very toxic to aquatic life with long-lasting effects. Trifluoroacetic acid is a corrosive substance that can cause severe skin burns and eye damage, is harmful if inhaled, and is also toxic to aquatic ecosystems[1][2][3]. Therefore, the combined substance must be treated as hazardous chemical waste.
Table 1: Summary of Chemical Hazards
| Component | CAS Number | Hazard Classifications | Key Precautions |
|---|---|---|---|
| 3X FLAG Peptide | 402750-12-3 | Acute Toxicity, Oral (Category 4); Acute/Chronic Aquatic Toxicity (Category 1) | Avoid ingestion; prevent release to the environment. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Corrosive; Harmful if inhaled; Toxic to aquatic life[1][2][3] | Handle in a fume hood; wear appropriate PPE; avoid drain disposal[2][3][4]. |
Personal Protective Equipment (PPE)
To minimize exposure during handling and disposal, appropriate personal protective equipment must be worn at all times. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses
-
A laboratory coat[3]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].
Step-by-Step Disposal Protocol
The cardinal rule for disposing of 3X FLAG peptide TFA is to never discard it in the regular trash or pour it down the sanitary sewer drain[5][6]. All waste generated must be collected as hazardous chemical waste.
Experimental Protocol: Waste Collection and Segregation
-
Prepare Labeled Waste Containers: Before starting work, prepare separate, clearly labeled hazardous waste containers for liquid and solid waste. The labels must include the full chemical names (e.g., "Hazardous Waste: 3X FLAG peptide with Trifluoroacetic Acid, Water/Buffer") and avoid abbreviations[3][7].
-
Segregate Liquid Waste: Collect all aqueous solutions containing the peptide, including unused stock solutions, experimental fractions, and contaminated buffers, into a dedicated, leak-proof container made of compatible material (e.g., glass or polyethylene)[3][4][7].
-
Segregate Solid Waste: Place all contaminated disposable materials, such as pipette tips, microfuge tubes, vials, gloves, and absorbent paper, into a separate, clearly labeled container for solid hazardous waste[6][8].
-
Store Waste Securely: Keep the waste containers tightly sealed when not in use. Store them in a designated, secure secondary containment area, such as a satellite accumulation area, away from incompatible materials like bases or strong oxidizing agents[4][6][7].
-
Schedule Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste[4][5]. Ensure you follow all institutional requirements for documentation and pickup scheduling.
Spill and Decontamination Procedures
In the event of a spill or the need to decontaminate reusable labware, follow these procedures:
-
Spill Cleanup:
-
For minor spills (<50 mL), absorb the liquid with an inert material such as vermiculite, sand, or earth[7][9].
-
Carefully collect the absorbent material and place it in the solid hazardous waste container[1][9].
-
Decontaminate the spill area and ventilate it thoroughly[9].
-
For large spills, evacuate the area immediately, alert others, and contact your institution's emergency response or EH&S department[4][7].
-
-
Labware Decontamination:
-
Reusable glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol) to remove residues[3].
-
This initial solvent rinse must be collected as liquid hazardous waste[3].
-
Following the initial rinse, the labware can be washed with a standard laboratory detergent and rinsed with deionized water[3].
-
References
- 1. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. peptide24.store [peptide24.store]
- 6. benchchem.com [benchchem.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
Safeguarding Your Research: Essential Protocols for Handling 3X FLAG Peptide TFA
For researchers, scientists, and drug development professionals, the integrity of experimental outcomes and personal safety are paramount. The 3X FLAG peptide, a common tool for protein purification and detection, is frequently supplied as a trifluoroacetate (B77799) (TFA) salt. While the peptide itself may have a low hazard profile, the TFA counter-ion and the lyophilized nature of the product necessitate specific handling protocols to ensure safety and maintain product stability. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the safe handling of 3X FLAG peptide TFA.
Personal Protective Equipment: A Tabulated Guide
A comprehensive approach to personal protective equipment (PPE) is crucial to minimize exposure risk when handling this compound, particularly due to the corrosive nature of TFA and the potential for inhalation of the lyophilized powder.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes of reconstituted peptide solution. Should meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when handling larger quantities of the lyophilized powder or when there is a significant splash hazard during reconstitution or handling of the TFA-containing solution. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are the minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from dust and splashes. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing and handling the lyophilized peptide powder to avoid inhalation of fine particles. The type of respirator should be determined by a risk assessment of the specific procedures being performed. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for both safety and the preservation of the peptide's integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the packaging for any signs of damage.
-
Storage Conditions: Store the lyophilized peptide in a tightly sealed container at -20°C for long-term stability.[1][2][3] Protect from light and moisture.[1]
-
Hygroscopic Nature: Lyophilized peptides are often hygroscopic. To prevent moisture absorption which can degrade the peptide, allow the container to warm to room temperature in a desiccator before opening.
Reconstitution
-
Work in a Controlled Environment: Perform reconstitution in a chemical fume hood to mitigate inhalation risks and to handle the TFA component safely.
-
Personal Protective Equipment: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger quantities of powder, a face shield and respiratory protection are recommended.
-
Solvent Selection: The choice of solvent depends on the peptide's sequence and the experimental requirements. For many peptides, sterile, distilled water or a buffer at a slightly acidic pH (e.g., pH 5-6) is suitable for creating a stock solution. For peptides with low aqueous solubility, a small amount of an organic solvent like DMSO or DMF may be necessary for initial dissolution, followed by dilution with the aqueous buffer.
-
Dissolving the Peptide: Add the solvent to the vial and gently swirl or vortex to dissolve the peptide. Sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes for storage.
-
Storage of Solutions: Store peptide solutions at -20°C or lower. Avoid storing peptide solutions for extended periods, as they are less stable than the lyophilized powder.
Spill and Exposure Procedures
-
Minor Spills of Lyophilized Powder:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Wipe the area with a suitable cleaning agent and dispose of the waste in a sealed, labeled container.
-
-
Minor Spills of Reconstituted Solution:
-
Absorb the spill with an inert material (e.g., sand or vermiculite).
-
For spills containing TFA, neutralize the area with a mild base such as sodium carbonate solution.
-
Collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Disposal Plan
All waste materials that have come into contact with the this compound should be considered chemical waste.
-
Contaminated Materials: Used gloves, pipette tips, vials, and other disposable materials should be collected in a clearly labeled hazardous waste container.
-
Aqueous Waste: Unused or waste solutions of the peptide should be collected in a designated, sealed, and clearly labeled hazardous waste container. Due to the presence of TFA, this waste should not be disposed of down the drain.
-
Disposal Compliance: All waste disposal must adhere to local, state, and federal regulations for hazardous chemical waste.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
